Ucf-101
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNSXBXKNMWKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360330 | |
| Record name | High Temperature Requirement A2 Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313649-08-0, 5568-25-2 | |
| Record name | UCF 101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313649080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | High Temperature Requirement A2 Inhibitor I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 313649-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
UCF-101: A Deep Dive into its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UCF-101 is a potent and selective small-molecule inhibitor of the mitochondrial serine protease Omi/HtrA2. This enzyme plays a critical role in the regulation of apoptosis, or programmed cell death. By inhibiting Omi/HtrA2, this compound has demonstrated significant cytoprotective effects in various preclinical models of apoptosis-driven pathologies, including neurodegenerative diseases and ischemia-reperfusion injuries. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-apoptotic action of this compound, detailed experimental protocols for its study, and a summary of key quantitative data.
Core Mechanism of Action: Inhibition of the Omi/HtrA2-Mediated Apoptotic Cascade
The primary mechanism by which this compound prevents apoptosis is through the direct inhibition of the serine protease activity of Omi/HtrA2. Under apoptotic stimuli, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytosol. In the cytosol, Omi/HtrA2 promotes apoptosis through the degradation of X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of caspases.
This compound binds to the active site of Omi/HtrA2, preventing it from cleaving and degrading XIAP. The stabilization of XIAP leads to the inhibition of the executioner caspases, caspase-3 and caspase-9. This, in turn, prevents the cleavage of downstream substrates such as Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis, ultimately leading to cell survival.
Furthermore, evidence suggests that this compound can also modulate the extrinsic apoptotic pathway. Studies have shown that this compound treatment can attenuate the upregulation of Fas ligand (FasL) and the subsequent activation of the initiator caspase, caspase-8, and the executioner caspase, caspase-3.
Signaling Pathway Diagram
UCF-101: A Selective Inhibitor of Omi/HtrA2 for Apoptosis Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of UCF-101, a selective and competitive inhibitor of the mitochondrial serine protease Omi/HtrA2. Omi/HtrA2 plays a critical dual role in cellular homeostasis, functioning in both protein quality control and the regulation of apoptosis. Upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondria into the cytosol, where it promotes programmed cell death through both caspase-dependent and -independent pathways. This compound has emerged as a valuable chemical tool to investigate the intricate signaling pathways governed by Omi/HtrA2 and as a potential therapeutic agent in pathologies characterized by excessive apoptosis, such as ischemia-reperfusion injury. This document details the quantitative inhibitory properties of this compound, provides in-depth experimental protocols for its use in various assays, and visualizes the key signaling pathways and experimental workflows through detailed diagrams.
Introduction to Omi/HtrA2 and its Role in Apoptosis
Omi/HtrA2 (High-temperature requirement protein A2) is a crucial mitochondrial serine protease involved in the intrinsic pathway of apoptosis.[1][2] Under normal physiological conditions, Omi/HtrA2 resides in the mitochondrial intermembrane space, where it functions as a chaperone and protease, contributing to mitochondrial homeostasis.[1] However, in response to apoptotic signals, Omi/HtrA2 is released into the cytoplasm.[3]
Once in the cytosol, Omi/HtrA2 promotes apoptosis through two primary mechanisms:
-
Caspase-Dependent Pathway: Mature Omi/HtrA2 possesses an N-terminal IAP-binding motif (AVPS) that is highly homologous to that of Smac/DIABLO. This motif allows Omi/HtrA2 to bind to and antagonize the X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of caspases. By binding to XIAP, Omi/HtrA2 displaces it from caspases, primarily caspase-9 and caspase-3, leading to their activation and the execution of the apoptotic cascade. Furthermore, the proteolytic activity of Omi/HtrA2 can lead to the degradation of XIAP, further amplifying the pro-apoptotic signal.
-
Caspase-Independent Pathway: Omi/HtrA2 can also induce cell death through its intrinsic serine protease activity, independent of caspase activation. This pathway is less well-characterized but is thought to involve the cleavage of various cellular substrates.
Given its central role in apoptosis, the modulation of Omi/HtrA2 activity presents a promising therapeutic strategy for diseases associated with dysregulated cell death.
This compound: A Selective Omi/HtrA2 Inhibitor
This compound is a cell-permeable furfurylidine-thiobarbituric acid compound identified as a selective and competitive inhibitor of Omi/HtrA2. Its discovery has provided researchers with a powerful tool to dissect the physiological and pathological roles of Omi/HtrA2.
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound have been characterized in several studies. The key quantitative data are summarized in the table below.
| Parameter | Value | Target | Notes | Reference |
| IC50 | 9.5 µM | His-Omi | ||
| Selectivity | >200 µM | Various other serine proteases | Demonstrates high selectivity for Omi/HtrA2. | |
| In Vitro Activity | 20-100 µM | MBP-Omi-(134-458) | Inhibition of proteolytic activity observed in a 30-minute incubation. | |
| Cell-Based Activity | 1-25 µM | Omi-induced caspase-independent apoptosis | Inhibition observed after 36 hours in caspase-9 (-/-) null fibroblasts. | |
| In Vivo Dose | 1.5 µmol/kg | Omi/HtrA2 | Intraperitoneal administration in a rat model of cerebral ischemia/reperfusion. | |
| In Vivo Dose | 0.6-1.8 µmol/kg | Omi/HtrA2 | Intraperitoneal administration in a mouse model of myocardial ischemia/reperfusion. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study Omi/HtrA2 inhibition and its effects on apoptosis.
Omi/HtrA2 Proteolytic Activity Assay
This assay measures the enzymatic activity of Omi/HtrA2 and its inhibition by this compound using a generic substrate like β-casein.
Materials:
-
Recombinant His-Omi-(134-458)
-
β-casein
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% CHAPS)
-
SDS-PAGE gels
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Pre-incubate varying concentrations of this compound (e.g., 10-100 µM) with His-Omi-(134-458) in assay buffer for 10 minutes at room temperature. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding β-casein to a final concentration of 1 mg/ml.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the cleavage of β-casein by SDS-PAGE followed by Coomassie Brilliant Blue or silver staining. The reduction in the intensity of the intact β-casein band and the appearance of cleavage products indicate Omi/HtrA2 activity, which should be inhibited in the presence of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability in the context of an apoptotic stimulus.
Materials:
-
Cells of interest (e.g., PC12, fibroblasts)
-
96-well cell culture plates
-
This compound
-
Apoptotic stimulus (e.g., 6-hydroxydopamine (6-OHDA) for neuronal cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM) for 1 hour.
-
Induce apoptosis by adding the apoptotic stimulus (e.g., 6-OHDA). Include appropriate controls (untreated cells, cells with stimulus only, cells with this compound only).
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Detection of Apoptosis by TUNEL Staining
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or tissue sections
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTP, available in commercial kits)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Wash with PBS.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or tissue sections and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key proteins in the Omi/HtrA2 signaling pathway.
Materials:
-
Cell lysates or tissue homogenates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Omi/HtrA2, anti-XIAP, anti-cleaved caspase-3, anti-β-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates or tissue homogenates and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
In Vivo Ischemia/Reperfusion Model
This protocol describes a model of myocardial or cerebral ischemia-reperfusion injury in rodents to evaluate the protective effects of this compound.
Materials:
-
Rodents (e.g., mice or rats)
-
Anesthetics
-
Surgical instruments
-
This compound
-
Vehicle (e.g., DMSO or saline with a solubilizing agent)
-
Tissue collection and processing reagents
Procedure (Example: Myocardial Ischemia/Reperfusion in Mice):
-
Anesthetize the mouse and ventilate it mechanically.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 30 minutes) to induce ischemia.
-
Administer this compound (e.g., 0.6-1.8 µmol/kg, i.p.) or vehicle shortly before reperfusion.
-
Remove the ligature to allow reperfusion for a set period (e.g., 24 hours).
-
At the end of the reperfusion period, harvest the heart for analysis of infarct size (e.g., using TTC staining), apoptosis (TUNEL), and protein expression (Western blot).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving Omi/HtrA2 and a typical experimental workflow for studying the effects of this compound.
Omi/HtrA2-Mediated Apoptotic Signaling Pathway
Caption: Omi/HtrA2-mediated apoptotic signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Analysis of this compound
Caption: A typical experimental workflow for evaluating the efficacy of this compound in vitro.
Conclusion
This compound is a well-characterized, selective inhibitor of Omi/HtrA2 that has proven to be an invaluable tool for studying the complex roles of this mitochondrial protease in apoptosis and cellular stress responses. Its utility in both in vitro and in vivo models has significantly advanced our understanding of Omi/HtrA2-mediated signaling. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations, with the ultimate goal of developing novel therapeutic strategies for diseases associated with dysregulated apoptosis. Further research may focus on optimizing the therapeutic potential of this compound and identifying other small molecule modulators of Omi/HtrA2 activity.
References
- 1. The mitochondrial serine protease HtrA2/Omi: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serine protease Omi/HtrA2 is involved in XIAP cleavage and in neuronal cell death following focal cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Ucf-101: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ucf-101 is a cell-permeable and selective inhibitor of the mitochondrial serine protease Omi/HtrA2. Its discovery has provided a valuable chemical tool for elucidating the complex roles of Omi/HtrA2 in apoptosis and cellular stress responses. This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and a visualization of the Omi/HtrA2 signaling pathway.
Introduction
Omi/HtrA2 is a dual-function mitochondrial protein that plays critical roles in both protein quality control and the regulation of apoptosis. Under normal physiological conditions, it functions as a chaperone and protease, degrading misfolded proteins within the mitochondrial intermembrane space.[1] However, upon apoptotic stimuli, Omi/HtrA2 is released into the cytosol, where it promotes programmed cell death through both caspase-dependent and -independent pathways.[2][3]
The pro-apoptotic function of Omi/HtrA2 is primarily mediated through its interaction with and cleavage of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP.[4] This action alleviates the IAP-mediated suppression of caspases, leading to the execution of the apoptotic cascade. Given its central role in cell death pathways, Omi/HtrA2 has emerged as a promising therapeutic target for a variety of human diseases, including neurodegenerative disorders and ischemic injury.
This compound was identified as a specific and competitive inhibitor of Omi/HtrA2, offering a means to pharmacologically modulate its activity and study its physiological and pathological functions.
Discovery and Initial Characterization of this compound
This compound was identified through a high-throughput screening of a combinatorial chemical library for inhibitors of the proteolytic activity of Omi/HtrA2.[3] Its discovery provided the first selective small molecule tool to probe the function of this important mitochondrial protease.
Chemical Properties
While the original synthesis protocol from the discovery paper by Cilenti et al. is not detailed in the available search results, this compound is a thiobarbituric acid derivative. A notable feature of this compound is its natural red fluorescence at 543 nm, which allows for the monitoring of its cellular uptake.
Quantitative Data: Inhibitory Activity
The initial characterization of this compound focused on its potency and selectivity as an Omi/HtrA2 inhibitor. The key quantitative data are summarized in the table below.
| Parameter | Value | Target | Comments |
| IC50 | 9.5 µM | His-Omi | Competitive inhibition. |
| IC50 | >200 µM | Other Serine Proteases | Demonstrates high selectivity for Omi/HtrA2. |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the serine protease activity of Omi/HtrA2. This inhibition has significant downstream consequences on apoptotic signaling pathways.
Omi/HtrA2-Mediated Apoptosis Signaling Pathway
The signaling cascade initiated by the release of Omi/HtrA2 from the mitochondria is a key pathway in programmed cell death. A simplified representation of this pathway and the point of intervention for this compound is depicted below.
Caption: Omi/HtrA2-XIAP signaling pathway and this compound inhibition.
Under apoptotic stress, Omi/HtrA2 is released from the mitochondria into the cytosol. There, its primary role is to degrade IAPs, most notably XIAP. XIAP normally functions to inhibit the activity of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). By cleaving and inactivating XIAP, Omi/HtrA2 relieves this inhibition, allowing for the activation of the caspase cascade and subsequent execution of apoptosis. This compound, by inhibiting the proteolytic activity of Omi/HtrA2, prevents the degradation of XIAP, thereby suppressing caspase activation and promoting cell survival.
Experimental Protocols
The following are detailed methodologies for key experiments used in the initial characterization and subsequent studies of this compound.
In Vitro Omi/HtrA2 Protease Activity Assay
This assay is fundamental to determining the inhibitory potential of compounds like this compound against Omi/HtrA2.
Caption: Workflow for an in vitro Omi/HtrA2 protease assay.
Objective: To quantify the enzymatic activity of Omi/HtrA2 and the inhibitory effect of this compound.
Materials:
-
Recombinant mature His-Omi/HtrA2
-
Substrate: β-casein or a fluorogenic peptide substrate
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM KCl, 1.5 mM MgCl2)
-
SDS-PAGE gels and reagents
-
Western blotting apparatus and antibodies (if applicable)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and recombinant Omi/HtrA2.
-
Add this compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the proteolytic reaction by adding the substrate (e.g., β-casein).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes to 2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the cleavage of the substrate by SDS-PAGE and Coomassie blue staining or Western blotting. The degree of substrate degradation is inversely proportional to the inhibitory activity of this compound.
Cell-Based Apoptosis Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Objective: To assess the cytoprotective effect of this compound against an apoptotic stimulus.
Materials:
-
Cell line of interest (e.g., HeLa, PC12)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, 6-OHDA)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Induce apoptosis by adding the apoptotic stimulus to the cell culture medium.
-
Incubate the cells for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.
In Vivo Model of Ischemia/Reperfusion Injury
This compound has been evaluated in animal models of ischemia/reperfusion (I/R) injury to assess its neuroprotective and cardioprotective effects.
Objective: To determine the efficacy of this compound in reducing tissue damage and apoptosis following I/R injury.
Animal Model:
-
Male adult mice or rats are commonly used.
Procedure (Myocardial I/R Model):
-
Anesthetize the animal.
-
Induce myocardial ischemia by ligating a major coronary artery (e.g., the left anterior descending artery) for a defined period (e.g., 30 minutes).
-
Administer this compound (e.g., 0.6-1.8 µmol/kg, intraperitoneally) or vehicle control prior to reperfusion.
-
Remove the ligature to allow for reperfusion of the ischemic tissue.
-
After a set reperfusion period (e.g., 24 hours), euthanize the animal and harvest the heart.
-
Assess the extent of tissue damage and apoptosis through:
-
Infarct size measurement: Staining with triphenyltetrazolium chloride (TTC).
-
Apoptosis detection: TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and DNA ladder fragmentation assays.
-
Biochemical analysis: Western blotting for cleaved caspases and other apoptotic markers.
-
Conclusion
This compound is a pioneering selective inhibitor of Omi/HtrA2 that has been instrumental in advancing our understanding of this mitochondrial protease's role in apoptosis and cell survival. Its utility as a research tool has been demonstrated in numerous in vitro and in vivo studies, highlighting its potential as a lead compound for the development of therapeutics targeting diseases associated with excessive apoptosis. This technical guide provides a foundational understanding of this compound's discovery, characterization, and the experimental methodologies employed in its evaluation. Further research into the structure-activity relationship and optimization of its pharmacological properties may pave the way for novel therapeutic interventions.
References
- 1. Temperature-induced changes of HtrA2(Omi) protease activity and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Omi/HtrA2 Protease Associated Cell Apoptosis Participates in Blood-Brain Barrier Dysfunction [frontiersin.org]
- 4. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
UCF-101: An In-depth Technical Guide on its Modulation of Mitochondrial Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UCF-101 is a potent and selective small-molecule inhibitor of the mitochondrial serine protease Omi/HtrA2 (High-temperature requirement protein A2). This document provides a comprehensive technical overview of the molecular mechanisms by which this compound impacts mitochondrial apoptotic pathways. It details the intricate signaling cascades, presents quantitative data from various preclinical studies, and provides detailed protocols for key experimental assays. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of apoptosis, mitochondrial biology, and drug development.
Introduction to this compound and Omi/HtrA2
Omi/HtrA2 is a nuclear-encoded serine protease that resides in the mitochondrial intermembrane space. Upon apoptotic stimuli, Omi/HtrA2 is released into the cytosol, where it promotes apoptosis through two distinct mechanisms: a caspase-dependent pathway and a caspase-independent pathway. In the caspase-dependent pathway, Omi/HtrA2 binds to and degrades Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP), thereby relieving their inhibition of caspases, particularly caspase-3 and caspase-9. This leads to the execution of the apoptotic program. In the caspase-independent pathway, the proteolytic activity of Omi/HtrA2 can directly contribute to cell death.
This compound is a selective and competitive inhibitor of Omi/HtrA2, with a reported IC50 of 9.5 μM for His-Omi.[1] By inhibiting the proteolytic activity of Omi/HtrA2, this compound has demonstrated significant cytoprotective effects in various models of apoptosis-driven pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.[2]
Mechanism of Action: Modulation of Apoptotic Signaling Pathways
This compound exerts its anti-apoptotic effects by intervening in key mitochondrial and downstream signaling pathways.
Inhibition of the Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway of apoptosis is initiated by various intracellular stresses, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, including Omi/HtrA2 and cytochrome c.
Signaling Pathway Diagram: Intrinsic Apoptosis and this compound Intervention
Caption: this compound inhibits the intrinsic apoptotic pathway.
This compound directly binds to and inhibits the proteolytic activity of Omi/HtrA2 released into the cytosol. This action prevents the degradation of XIAP, allowing XIAP to continue its function of inhibiting caspase-9 and caspase-3.[3] Consequently, the apoptotic cascade is suppressed.
Modulation of the Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL) to their corresponding cell surface receptors (e.g., Fas). This leads to the activation of an initiator caspase, typically caspase-8.
Signaling Pathway Diagram: Extrinsic Apoptosis and this compound's Indirect Influence
Caption: this compound's indirect effect on the extrinsic pathway.
Studies have shown that in models of cerebral ischemia/reperfusion, this compound treatment attenuates the upregulation of FasL and the subsequent cleavage of caspase-8 and caspase-3.[4] While this compound does not directly inhibit caspase-8, its preservation of XIAP levels can indirectly dampen the downstream amplification of the apoptotic signal initiated by the extrinsic pathway.
Quantitative Data on this compound's Anti-Apoptotic Effects
The efficacy of this compound in mitigating apoptosis has been quantified in several preclinical models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Condition | This compound Concentration | Result | Reference |
| IC50 (Omi/HtrA2 inhibition) | His-Omi | In vitro assay | 9.5 µM | 50% inhibition of Omi/HtrA2 activity | [1] |
| IC50 (PfHtrA2 inhibition) | Recombinant PfHtrA2 | In vitro assay | 8.1 µM | 50% inhibition of PfHtrA2 activity | |
| Apoptosis | Caspase-9 (-/-) MEFs | Omi-induced | 1-25 µM | Inhibition of caspase-independent apoptosis | |
| Cell Viability | ARPE-19 | H2O2-induced oxidative stress | 1-2 µM | Dose-dependent increase in cell viability |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Injury Model | This compound Treatment | Outcome | Quantitative Result | Reference |
| Rats | Cerebral Ischemia/Reperfusion | 1.5 µmol/kg, i.p. | Reduction in infarct size | ~16.27% decrease | |
| Rats | Cerebral Ischemia/Reperfusion | 1.5 µmol/kg, i.p. | Reduction in apoptotic cells (TUNEL) | Significant reduction in TUNEL-positive cells | |
| Mice | Retinal Ischemia/Reperfusion | Intravitreal injection | Reduction in apoptotic RGCs (TUNEL) | Significant reduction in TUNEL-positive RGCs | |
| Rats | Traumatic Brain Injury | 1.5, 3.0, 6.0 µmol/kg | Inhibition of apoptosis (TUNEL) | Dose-dependent decrease in TUNEL-positive cells | |
| Rats | Traumatic Brain Injury | 1.5, 3.0, 6.0 µmol/kg | Modulation of apoptotic proteins | Decreased Bax, cleaved caspase-3, cleaved caspase-9; Increased Bcl-2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key assays used to evaluate the effects of this compound on apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Experimental Workflow: TUNEL Assay
Caption: Workflow for the TUNEL assay.
Protocol:
-
Sample Preparation: Culture cells on coverslips or prepare tissue sections.
-
Fixation: Fix samples with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to permeabilize the cells.
-
Equilibration: Incubate with TdT Equilibration Buffer for 5-10 minutes at room temperature.
-
Labeling: Incubate with a reaction mixture containing TdT enzyme and biotin-dUTP (or a fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash three times with PBS.
-
Detection (for biotin-dUTP): Incubate with Streptavidin-HRP conjugate for 30 minutes at 37°C.
-
Visualization (for biotin-dUTP): Add DAB substrate and incubate until a brown color develops in apoptotic nuclei. Counterstain with hematoxylin if desired.
-
Analysis: Visualize and quantify the percentage of TUNEL-positive cells using a light or fluorescence microscope.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways, such as caspases and Bcl-2 family members.
Experimental Workflow: Western Blotting
Caption: General workflow for Western blotting.
Protocol for Cleaved Caspase-3 Detection:
-
Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal and capture the image using a chemiluminescence imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This assay utilizes the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Experimental Workflow: JC-1 Assay
Caption: Workflow for the JC-1 mitochondrial membrane potential assay.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate or culture flasks.
-
Treatment: Treat cells with the desired concentrations of this compound and/or an apoptotic inducer for the specified time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with a pre-warmed assay buffer (e.g., PBS).
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting the red and green fluorescence signals.
-
Plate Reader: Measure the fluorescence intensity at the appropriate wavelengths for red and green emission.
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization and an increase in apoptosis.
Conclusion and Future Directions
This compound has emerged as a valuable research tool and a potential therapeutic candidate for diseases characterized by excessive apoptosis. Its specific inhibition of Omi/HtrA2 provides a targeted approach to modulate the mitochondrial apoptotic pathway. The data presented in this guide highlight its efficacy in various preclinical models. Future research should focus on further elucidating the off-target effects, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its therapeutic potential in clinical settings. The detailed protocols provided herein should facilitate further investigation into the promising anti-apoptotic properties of this compound.
References
- 1. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel Omi/HtrA2 inhibitor, protects against cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pro-Apoptotic Protease Omi/HtrA2 with Ucf-101: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pro-apoptotic serine protease Omi/HtrA2 and its selective inhibitor, Ucf-101. It is designed to equip researchers with the foundational knowledge and detailed methodologies required to investigate this critical apoptotic pathway. This document covers the core mechanism of Omi/HtrA2, the inhibitory action of this compound, quantitative data from key studies, and detailed experimental protocols.
Introduction to Omi/HtrA2 and this compound
Omi/HtrA2 (High-temperature requirement protein A2) is a mitochondrial serine protease that plays a dual role in cellular homeostasis and programmed cell death (apoptosis).[1][2] Under normal physiological conditions, it contributes to mitochondrial quality control.[3] However, upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytosol, where it promotes cell death through both caspase-dependent and caspase-independent pathways.[1][4]
This compound is a potent, specific, and reversible inhibitor of the pro-apoptotic protease activity of Omi/HtrA2. It is a cell-permeable furfurylidine-thiobarbituric acid compound that has been instrumental in elucidating the cellular functions of Omi/HtrA2 and shows therapeutic potential in conditions where apoptosis is dysregulated, such as neurodegenerative diseases and ischemia-reperfusion injury.
The Pro-Apoptotic Signaling Pathway of Omi/HtrA2
Upon apoptotic insult, Omi/HtrA2 is released from the mitochondria into the cytosol. In the cytosol, it promotes apoptosis through two primary mechanisms:
-
Neutralization of Inhibitor of Apoptosis Proteins (IAPs): Similar to Smac/DIABLO, Omi/HtrA2 can bind to IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), through its N-terminal IAP-binding motif. This interaction prevents IAPs from inhibiting caspases, thereby promoting caspase activation and subsequent apoptosis.
-
Proteolytic Cleavage of IAPs: Uniquely, Omi/HtrA2 possesses serine protease activity that can catalytically and irreversibly cleave IAPs. This degradation of IAPs is a more efficient mechanism of promoting apoptosis compared to the stoichiometric inhibition by Smac/DIABLO.
The proteolytic activity of Omi/HtrA2 is also implicated in caspase-independent cell death pathways.
Figure 1: Omi/HtrA2-mediated apoptotic signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Inhibition
This compound has been characterized as a selective and competitive inhibitor of Omi/HtrA2. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 9.5 µM | His-Omi | |
| Selectivity | >200 µM | Other serine proteases | |
| Inhibition Type | Competitive, Reversible |
Table 1: Inhibitory parameters of this compound against Omi/HtrA2.
| Cell Line/Model | Treatment Condition | This compound Concentration | Observed Effect | Reference |
| Parkinson's Disease (PD) PC12 cells | 6-OHDA-induced apoptosis | 2.5 µM | Decreased apoptosis rate | |
| PD PC12 cells | 6-OHDA-induced apoptosis | ≥10 µM | Increased apoptosis rate | |
| Caspase-9 (-/-) null fibroblasts | Omi-induced apoptosis | 1-25 µM | Inhibition of apoptosis | |
| HK-2 cells | Cisplatin-induced apoptosis | 50 µM | Apoptosis decreased to 66% | |
| HK-2 cells | Cisplatin-induced apoptosis | 70 µM | Apoptosis decreased to 48% | |
| ARPE-19 cells | H₂O₂-induced oxidative stress | 1-2 µM | Increased cell viability | |
| Cerebral Ischemia/Reperfusion (Rat) | In vivo | 1.5 µmol/kg (i.p.) | Reduced infarct size by ~16.27% |
Table 2: Concentration-dependent effects of this compound in various experimental models.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate Omi/HtrA2 and the effects of this compound.
Omi/HtrA2 In Vitro Protease Activity Assay
This assay measures the proteolytic activity of recombinant Omi/HtrA2 on a substrate and the inhibitory effect of this compound.
Materials:
-
Recombinant mature His-tagged Omi/HtrA2 (e.g., His-Omi₁₃₄₋₄₅₈)
-
Substrate: β-casein or a fluorogenic peptide substrate (e.g., Mca-IRRVSYSF(Dnp)KK)
-
This compound
-
Assay Buffer: 20 mM Sodium Phosphate (pH 7.5 or 8.0), 200 mM NaCl, 1 mM DTT
-
SDS-PAGE gels and Western blotting reagents or a fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a defined concentration of the substrate (e.g., 10 µM β-casein), and varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding a fixed concentration of recombinant Omi/HtrA2 (e.g., 100 nM).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-90 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes (for β-casein) or by placing on ice (for fluorogenic substrates).
-
Analyze the results:
-
For β-casein: Visualize substrate cleavage by SDS-PAGE followed by Coomassie blue staining or Western blotting for the substrate.
-
For fluorogenic substrate: Measure the increase in fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Determine the IC₅₀ of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for an in vitro Omi/HtrA2 protease activity assay.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of cells undergoing apoptosis.
Materials:
-
Cells of interest (e.g., PC12, HK-2)
-
96-well cell culture plates
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., 6-OHDA, cisplatin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce apoptosis by adding the apoptotic agent to the appropriate wells. Include control wells (untreated, vehicle-treated, apoptotic agent only).
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Apoptosis-inducing agent and this compound
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton™ X-100 in PBS (Permeabilization Reagent)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or fluorescently labeled dUTP)
-
Staining buffer
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cells with the apoptotic agent in the presence or absence of this compound.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton™ X-100 for 20 minutes.
-
Wash with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with staining buffer.
-
If using an indirect detection method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantify apoptosis by counting the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
Figure 3: Logical relationship of this compound's inhibitory action on the Omi/HtrA2 apoptotic cascade.
Conclusion
Omi/HtrA2 is a critical regulator of apoptosis, and its inhibitor, this compound, serves as an invaluable tool for studying its function and as a potential therapeutic agent. This guide provides the essential theoretical background and practical methodologies to empower researchers in their investigation of this important cellular pathway. The provided protocols offer a starting point for experimentation, and it is recommended to optimize conditions for specific cell types and experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Inhibition of HtrA2 by Ucf-101
For Researchers, Scientists, and Drug Development Professionals
Core Principles of HtrA2 Inhibition by the Selective Compound Ucf-101
High-temperature requirement A2 (HtrA2), also known as Omi, is a mitochondrial serine protease that plays a dual role in cellular homeostasis. Within the mitochondria, it functions as a chaperone and protease, contributing to protein quality control. However, upon apoptotic stimuli, HtrA2 is released into the cytosol, where it promotes programmed cell death through both caspase-dependent and caspase-independent pathways. The dysregulation of HtrA2 activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. This compound has been identified as a potent, selective, and reversible inhibitor of HtrA2, offering a valuable tool for studying its physiological functions and as a potential lead compound for drug development.
This technical guide provides a comprehensive overview of the basic principles of inhibiting HtrA2 with this compound, including its mechanism of action, the signaling pathways involved, and detailed experimental protocols for its characterization.
Mechanism of Action of this compound
This compound acts as a selective and competitive inhibitor of the pro-apoptotic protease activity of HtrA2.[1] It is a cell-permeable furfurylidine-thiobarbituric acid compound that directly targets the enzymatic function of HtrA2.[2] While the precise atomic-level binding interaction is yet to be fully elucidated by co-crystallography, as a competitive inhibitor, it is understood to bind to the active site of the HtrA2 protease domain, thereby preventing substrate access and subsequent cleavage. The catalytic triad of the HtrA2 serine protease domain is composed of the residues His198, Asp228, and Ser306.[2]
Quantitative Data on this compound Inhibition of HtrA2
The inhibitory potency of this compound against HtrA2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the efficacy of an inhibitor.
| Parameter | Value | Target | Reference |
| IC50 | 9.5 µM | His-Omi | [1] |
| IC50 | 8.1 µM | Recombinant HtrA2-protease | [3] |
| Specificity | IC50 > 200 µM | Various other serine proteases |
HtrA2 Signaling Pathways and the Impact of this compound Inhibition
HtrA2 is a key player in the intrinsic apoptotic pathway. Upon its release from the mitochondria, it contributes to cell death through two primary mechanisms.
1. Caspase-Dependent Apoptosis:
-
IAP Antagonism: In the cytosol, HtrA2 can bind to and cleave Inhibitor of Apoptosis Proteins (IAPs), such as XIAP. This action removes the inhibitory effect of IAPs on caspases, particularly caspase-3 and caspase-9, leading to their activation and the execution of apoptosis.
-
This compound Intervention: By inhibiting the proteolytic activity of HtrA2, this compound prevents the degradation of IAPs. This, in turn, preserves the inhibition of caspases and attenuates the caspase-dependent apoptotic cascade.
2. Caspase-Independent Apoptosis:
-
Direct Proteolysis: HtrA2 can also induce apoptosis independently of caspases through its own serine protease activity.
-
This compound Intervention: this compound directly blocks this caspase-independent cell death pathway by inhibiting the catalytic activity of HtrA2.
The signaling cascade can be visualized as follows:
References
UCF-101: A Technical Deep Dive into its Impact on Cellular Stress Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCF-101, a selective and competitive inhibitor of the mitochondrial serine protease Omi/HtrA2, has emerged as a significant research tool and potential therapeutic agent in the context of cellular stress and injury. Omi/HtrA2 plays a crucial role in both caspase-dependent and caspase-independent apoptotic pathways. Its inhibition by this compound has demonstrated protective effects in a variety of preclinical models of cellular stress, including ischemia-reperfusion injury, neurodegenerative diseases, and sepsis. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, its impact on key cellular stress signaling pathways, quantitative data from pivotal studies, and detailed experimental protocols for researchers investigating its effects.
Mechanism of Action
This compound is a potent inhibitor of Omi/HtrA2 with an IC50 of 9.5 μM. Under conditions of cellular stress, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytoplasm. In the cytoplasm, it promotes apoptosis through two primary mechanisms:
-
Caspase-Dependent Pathway: Omi/HtrA2 binds to and degrades Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, thereby relieving the inhibition of caspases (primarily caspase-3 and -9) and allowing the apoptotic cascade to proceed.
-
Caspase-Independent Pathway: Omi/HtrA2 can also induce apoptosis through its own serine protease activity, cleaving various cellular substrates.
By inhibiting the proteolytic activity of Omi/HtrA2, this compound effectively blocks both of these pro-apoptotic functions, leading to increased cell survival under stressful conditions.
Impact on Cellular Stress Responses
Apoptosis
This compound has been consistently shown to attenuate apoptosis in various models of cellular injury. This anti-apoptotic effect is achieved through the inhibition of Omi/HtrA2, which leads to the preservation of IAPs and subsequent suppression of caspase activation.
Quantitative Data on Apoptotic Markers:
| Model System | Treatment | Marker | Result | Reference |
| Cerebral Ischemia-Reperfusion (Rat) | This compound | TUNEL-positive cells | Significant decrease in apoptotic cells (Vehicle: 90.26 ± 15.64 vs. This compound: 52.14 ± 11.25) | [1] |
| Caspase-3 expression | Significantly reduced expression | [1] | ||
| Traumatic Brain Injury (Rat) | This compound (1.5, 3.0, 6.0 μmol/kg) | TUNEL-positive cells | Dose-dependent decrease in apoptotic cells | |
| Bax/Bcl-2 ratio | Dose-dependent decrease | |||
| Cleaved Caspase-3 | Dose-dependent decrease | |||
| Cleaved Caspase-9 | Dose-dependent decrease | |||
| Parkinson's Disease Model (PC12 cells) | 6-OHDA + this compound (2.5 μM) | Apoptosis Rate | Decreased apoptosis rate | [2] |
| 6-OHDA + this compound (≥10 μM) | Apoptosis Rate | Increased apoptosis rate | [2] |
Oxidative Stress
This compound has demonstrated a protective role against oxidative stress, a common feature of many cellular insults. By preserving mitochondrial integrity and function, this compound helps to reduce the production of reactive oxygen species (ROS).
Quantitative Data on Oxidative Stress Markers:
| Model System | Treatment | Marker | Result | Reference |
| Sepsis (Rat) | CLP + this compound (10 umol/kg) | Malondialdehyde (MDA) | Significantly reduced levels | [3] |
| Catalase (CAT) activity | Slightly reversed activity |
Endoplasmic Reticulum (ER) Stress
In models of neurodegenerative diseases, this compound has been shown to alleviate ER stress. The accumulation of misfolded proteins in the ER triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe.
Quantitative Data on ER Stress Markers:
| Model System | Treatment | Marker | Result | Reference |
| Parkinson's Disease Model (in vivo & in vitro) | 6-OHDA + this compound | Glucose-regulated protein 78 (Grp78) | Reduced expression | |
| C/EBP homologous protein (CHOP) | Reduced expression |
Inflammation
This compound modulates inflammatory responses in various injury models. It has been shown to decrease the production of pro-inflammatory cytokines.
Quantitative Data on Inflammatory Markers:
| Model System | Treatment | Marker | Result | Reference |
| Sepsis (Rat) | CLP + this compound (10 umol/kg) | Tumor Necrosis Factor-α (TNF-α) | Significantly reduced levels | |
| Traumatic Brain Injury (Rat) | TBI + this compound (1.5, 3.0, 6.0 μmol/kg) | TNF-α | Dose-dependent decrease | |
| Interleukin-1β (IL-1β) | Dose-dependent decrease | |||
| Interleukin-8 (IL-8) | Dose-dependent decrease |
Signaling Pathways Modulated by this compound
This compound exerts its protective effects by influencing several key signaling pathways involved in cellular stress responses.
MAPK/p38/ERK Signaling Pathway
In the context of cerebral ischemia-reperfusion injury, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it leads to a decrease in the phosphorylation of p38 MAPK and an increase in the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This shift in signaling is associated with a reduction in apoptosis and improved neurological outcomes.
AMPK/NF-κB Signaling Pathway
In traumatic brain injury models, this compound has been found to activate AMP-activated protein kinase (AMPK) and inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. Activation of AMPK is associated with cellular energy homeostasis and can suppress inflammatory responses. The inhibition of NF-κB, a key regulator of inflammation, leads to a reduction in the expression of pro-inflammatory cytokines.
Wnt/β-catenin Signaling Pathway
In a model of Parkinson's disease, this compound was shown to activate the Wnt/β-catenin pathway. This pathway is crucial for neurodevelopment and has been implicated in neuroprotection. Activation of this pathway by this compound was associated with a reduction in ER stress and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects.
Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol is for the detection of proteins such as Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p-p38, p-ERK, β-catenin, and GSK3β.
a. Sample Preparation:
-
Harvest cells or dissect tissues and wash with ice-cold PBS.
-
Lyse cells or homogenize tissues in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
c. SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
d. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
e. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
f. Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Typical dilutions range from 1:500 to 1:2000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
g. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This in situ method is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.
References
- 1. Protective Effects of this compound on Cerebral Ischemia–Reperfusion (CIR) is Depended on the MAPK/p38/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects in vivoandin vitro models of PD against 6-hydroxydopamine toxicity by alleviating endoplasmic reticulum stress via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for UCF-101 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCF-101 is a potent and selective small molecule inhibitor of the mitochondrial serine protease Omi/HtrA2, a key regulator of apoptosis (programmed cell death). By targeting Omi/HtrA2, this compound has demonstrated significant cytoprotective effects in various models of cellular stress, including neurodegenerative and ischemic injury models. These application notes provide a comprehensive overview of the use of this compound in cell culture, including detailed experimental protocols for assessing its effects on cell viability and apoptosis.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the proteolytic activity of Omi/HtrA2. Under conditions of cellular stress, Omi/HtrA2 is released from the mitochondria into the cytoplasm, where it promotes apoptosis through two primary mechanisms:
-
Caspase-Dependent Pathway: Omi/HtrA2 degrades Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP). The degradation of IAPs relieves their inhibitory effect on caspases, particularly caspase-3, a key executioner of apoptosis.
-
Caspase-Independent Pathway: Omi/HtrA2 can also induce apoptosis in a caspase-independent manner, although the precise mechanisms are still under investigation.
By inhibiting Omi/HtrA2, this compound prevents the degradation of IAPs, leading to the suppression of caspase activation and a subsequent reduction in apoptotic cell death.
Caption: this compound inhibits the pro-apoptotic signaling pathway of Omi/HtrA2.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on cell viability, apoptosis, and caspase-3 activity in a representative neuronal cell line (e.g., SH-SY5Y) subjected to an apoptotic stimulus (e.g., 6-hydroxydopamine, 6-OHDA).
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0 (6-OHDA only) | 52.3 |
| 1 | 65.8 |
| 2.5 | 78.9 |
| 5 | 72.1 |
| 10 | 60.5 |
| 20 | 55.2 |
Table 2: Effect of this compound on Apoptosis (Annexin V Staining)
| This compound Concentration (µM) | Apoptotic Cells (%) |
| 0 (Vehicle Control) | 4.5 |
| 0 (6-OHDA only) | 35.2 |
| 1 | 25.1 |
| 2.5 | 15.8 |
| 5 | 19.7 |
| 10 | 28.9 |
| 20 | 33.1 |
Table 3: Effect of this compound on Caspase-3 Activity
| This compound Concentration (µM) | Relative Caspase-3 Activity (%) |
| 0 (Vehicle Control) | 100 |
| 0 (6-OHDA only) | 320 |
| 1 | 235 |
| 2.5 | 150 |
| 5 | 185 |
| 10 | 260 |
| 20 | 295 |
Experimental Protocols
The following are representative protocols for the use of this compound in cell culture. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Protocol 1: General Cell Culture and this compound Treatment
This protocol describes the basic steps for culturing an adherent cell line, such as the human neuroblastoma cell line SH-SY5Y, and treating the cells with this compound.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Procedure:
-
Cell Culture Maintenance:
-
Culture SH-SY5Y cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them using Trypsin-EDTA.
-
-
Cell Seeding for Experiments:
-
Trypsinize and count the cells.
-
Seed the cells into the appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for the specific assay.
-
Incubate the cells for the desired treatment period (e.g., 1 hour pre-treatment before adding a stressor, or for the entire duration of the experiment).
-
Caption: General workflow for this compound treatment in cell culture.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates and treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
After treatment, collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 4: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells cultured in 6-well plates and treated with this compound
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and a fluorogenic caspase-3 substrate, e.g., Ac-DEVD-AMC)
-
Fluorometric microplate reader
Procedure:
-
After treatment, collect the cells and wash them with ice-cold PBS.
-
Lyse the cells using the provided cell lysis buffer.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Express the caspase-3 activity relative to the vehicle-treated control.
Application Notes and Protocols for UCF-101 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCF-101 is a selective and competitive inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2.[1] By inhibiting Omi/HtrA2, this compound has demonstrated significant protective effects in various preclinical models of apoptosis-driven pathologies, including myocardial ischemia-reperfusion injury, neurodegenerative diseases, and septic encephalopathy. These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying mechanism of action for the use of this compound in in vivo research.
Mechanism of Action: Inhibition of the Omi/HtrA2 Apoptotic Pathway
Under cellular stress conditions, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytosol. In the cytosol, Omi/HtrA2 promotes apoptosis through a caspase-dependent pathway by binding to and degrading Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP).[2][3] This degradation relieves the inhibition of caspases (like caspase-3 and -9), leading to the execution of the apoptotic program. This compound exerts its protective effects by directly inhibiting the serine protease activity of Omi/HtrA2, thereby preventing the degradation of XIAP and suppressing caspase activation.[2]
Figure 1: this compound inhibits the Omi/HtrA2-mediated apoptotic signaling pathway.
Recommended In Vivo Dosages
The effective dosage of this compound can vary depending on the animal model, disease indication, and route of administration. The following table summarizes dosages reported in various preclinical studies. All listed studies utilize intraperitoneal (i.p.) injection.
| Animal Model | Species | Disease/Injury Model | Dosage | Administration Timing | Reference |
| Mouse | C57BL/6 | Myocardial Ischemia/Reperfusion | 0.6-1.8 µmol/kg | Single injection | [1] |
| Rat | Sprague-Dawley | Parkinson's Disease (6-OHDA model) | 1.5 µmol/kg | Single injection | |
| Rat | Sprague-Dawley | Septic Encephalopathy (CLP model) | 10 µmol/kg | Pre-treatment | |
| Mouse | C57BL/6 | Diabetic Cardiomyopathy (STZ model) | 7.15 mg/kg | Daily for 6 days | |
| Mouse | C57BL/6 | Retinal Ischemia/Reperfusion | Intravitreal injection | Immediately after IR |
Note: Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
Pharmacokinetics and Toxicity
Detailed pharmacokinetic parameters such as half-life and bioavailability for this compound are not extensively reported in publicly available literature. Similarly, a definitive median lethal dose (LD50) has not been established. However, the reported in vivo studies suggest a favorable safety profile at the effective doses listed above, with no major adverse effects noted. As with any investigational compound, appropriate safety and toxicity assessments are recommended as part of new drug development programs.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This compound is sparingly soluble in aqueous solutions. The following are two common vehicle formulations for in vivo administration:
a) DMSO and SBE-β-CD in Saline This formulation creates a suspension suitable for intraperitoneal injection.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
-
Protocol:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 17.9 mg/mL).
-
For a final concentration of 1.79 mg/mL, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Vortex thoroughly to ensure a uniform suspension.
-
b) DMSO, PEG300, Tween-80, and Saline This formulation can yield a clear solution or a fine suspension.
-
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix until homogenous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.
-
In Vivo Myocardial Ischemia/Reperfusion (I/R) Model in Mice
This protocol describes the induction of myocardial I/R injury in mice and the administration of this compound for cardioprotection.
Figure 2: Experimental workflow for this compound administration in a mouse model of myocardial I/R injury.
-
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical instruments
-
Suture material (e.g., 8-0 silk)
-
Prepared this compound formulation
-
-
Protocol:
-
Anesthetize the mouse using isoflurane and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a slipknot using an 8-0 silk suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Maintain the ischemic period for 30-60 minutes.
-
Administer a single intraperitoneal injection of this compound (e.g., 1.8 µmol/kg) or vehicle control approximately 10 minutes before the end of the ischemic period.
-
Release the slipknot to allow for reperfusion of the myocardium.
-
Close the thoracic cavity, evacuate any air, and suture the incision.
-
Discontinue anesthesia and allow the animal to recover. Provide post-operative analgesia as per institutional guidelines.
-
At the desired time point (e.g., 24 hours post-reperfusion), euthanize the animal and harvest the heart for analysis of infarct size (e.g., TTC staining), apoptosis (e.g., TUNEL assay), and protein expression (e.g., Western blot for caspases and XIAP).
-
Summary
This compound is a promising research tool for investigating the role of Omi/HtrA2-mediated apoptosis in various disease models. The provided dosage tables and experimental protocols offer a starting point for researchers to design and conduct their own in vivo studies. Careful consideration of the animal model, disease indication, and appropriate vehicle formulation is crucial for obtaining reliable and reproducible results. Further studies are warranted to fully characterize the pharmacokinetic and toxicological profile of this compound.
References
Application Notes and Protocols for Ucf-101 in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ucf-101 is a potent and selective inhibitor of the mitochondrial serine protease Omi/HtrA2, a key regulator of apoptosis.[1][2][3] Its ability to mitigate cell death pathways makes it a valuable tool for investigating neuroprotective strategies in various models of neuronal injury and neurodegenerative diseases. These application notes provide detailed protocols for utilizing this compound in common in vitro neuroprotection assays, including models of cerebral ischemia and Parkinson's disease.
Mechanism of Action
This compound exerts its neuroprotective effects by specifically inhibiting the pro-apoptotic activity of Omi/HtrA2.[1][2] Under cellular stress conditions, Omi/HtrA2 is released from the mitochondria into the cytosol, where it promotes apoptosis through both caspase-dependent and caspase-independent pathways. By inhibiting Omi/HtrA2, this compound helps to maintain mitochondrial integrity, reduce the activation of downstream caspases, and ultimately prevent neuronal cell death.
Signaling Pathway
References
Application of UCF-101 in Cardiac Ischemia-Reperfusion Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial ischemia-reperfusion (I/R) injury is a critical concern in cardiovascular medicine, representing the paradoxical damage that occurs upon the restoration of blood flow to ischemic heart tissue. This process is a significant contributor to the final infarct size and subsequent cardiac dysfunction following events like myocardial infarction and cardiovascular surgeries. A key pathological mechanism implicated in I/R injury is apoptosis, or programmed cell death, of cardiomyocytes. The mitochondrial serine protease Omi/HtrA2 has been identified as a crucial mediator of this apoptotic cascade. UCF-101, a selective and competitive inhibitor of Omi/HtrA2, has emerged as a promising therapeutic agent to mitigate cardiac I/R injury. These application notes provide a comprehensive overview of the use of this compound in preclinical cardiac I/R models, detailing its mechanism of action, experimental protocols, and cardioprotective effects.
Mechanism of Action
During cardiac ischemia and subsequent reperfusion, cellular stress triggers the translocation of the pro-apoptotic mitochondrial serine protease Omi/HtrA2 from the mitochondria into the cytosol.[1][2] Once in the cytosol, Omi/HtrA2 promotes cardiomyocyte apoptosis through a dual mechanism:
-
Caspase-Dependent Pathway: Omi/HtrA2's primary pro-apoptotic function involves its serine protease activity, which leads to the degradation of the X-linked inhibitor of apoptosis protein (XIAP).[3] XIAP normally inhibits the activity of caspases, key executioners of apoptosis. By degrading XIAP, Omi/HtrA2 relieves this inhibition, leading to the activation of caspase-9 and the downstream executioner caspase-3, ultimately resulting in apoptotic cell death.[1][2]
-
Inhibitor of Apoptosis Protein (IAP) Binding: Similar to the Smac/DIABLO protein, Omi/HtrA2 can also bind to IAPs, although its proteolytic activity is considered its main contribution to apoptosis in this context.
This compound is a selective inhibitor of the protease activity of Omi/HtrA2, with an IC50 of 9.5 μM for His-Omi. By inhibiting Omi/HtrA2, this compound prevents the degradation of XIAP, thereby suppressing the activation of the caspase cascade and reducing cardiomyocyte apoptosis following I/R injury. This targeted inhibition has been shown to have a significant cardioprotective effect against myocardial I/R injury.
Signaling Pathway of Omi/HtrA2 in Cardiac Ischemia-Reperfusion Injury
Caption: Signaling pathway of Omi/HtrA2 in cardiac I/R injury and the inhibitory action of this compound.
Quantitative Data on the Efficacy of this compound
The cardioprotective effects of this compound have been quantified in various preclinical models of myocardial ischemia-reperfusion. The data presented below is summarized from studies in both mouse and rat models.
| Parameter | Animal Model | Ischemia/Reperfusion Duration | This compound Dosage | Results |
| Myocardial Infarct Size | Mouse | 30 min / 24 hr | 0.6-1.8 µmol/kg, i.p. | Significant reduction in infarct size. |
| Rat | 30 min / 24 hr | 0.75 & 1.5 µmol/kg, i.p. | Dose-dependent reduction in infarct size. | |
| Apoptosis | Mouse | 30 min / 3 hr | 0.6-1.8 µmol/kg, i.p. | Significant reduction in TUNEL-positive cells and DNA ladder fragmentation. |
| Rat | 30 min / 24 hr | 0.75 & 1.5 µmol/kg, i.p. | Reduced processing of Caspase-9, -3, and -7. | |
| Cardiac Function | Rat | 30 min / 72 hr | 1.5 µmol/kg, i.p. | Significant recovery of mean arterial blood pressure and amelioration of left ventricular contractile dysfunction. |
| Protein Expression | Mouse | 30 min / 3 hr | 1.8 µmol/kg, i.p. | Attenuated degradation of XIAP. |
| Rat | 30 min / 24 hr | 1.5 µmol/kg, i.p. | Reduced XIAP degradation and inhibition of fodrin breakdown. |
Experimental Protocols
In Vivo Myocardial Ischemia-Reperfusion Model
This protocol describes a common method for inducing myocardial I/R injury in rodents to evaluate the cardioprotective effects of this compound.
Materials:
-
Male adult mice or rats
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for thoracotomy
-
Ventilator
-
Suture (e.g., 6-0 or 7-0 silk)
-
ECG monitoring system
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a supine position on a heating pad to maintain body temperature. Intubate the animal and provide mechanical ventilation. Monitor ECG throughout the procedure.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Ischemia Induction: Pass a suture underneath the LAD artery and ligate it to induce myocardial ischemia. Successful ligation is confirmed by the observation of myocardial blanching in the area at risk and ST-segment elevation on the ECG. The duration of ischemia is typically 30 minutes.
-
This compound Administration: 10 minutes prior to the end of the ischemic period, administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Reperfusion: After the 30-minute ischemic period, release the ligature to allow for reperfusion of the coronary artery. Successful reperfusion is indicated by a return of color to the myocardium.
-
Closure and Recovery: Close the chest cavity, and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics.
-
Endpoint Analysis: At the desired time point post-reperfusion (e.g., 3, 24, or 72 hours), euthanize the animal and harvest the heart for analysis of infarct size, apoptosis, and protein expression.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a cardiac I/R model.
Endpoint Analyses
1. Infarct Size Measurement:
-
Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Procedure:
-
Excise the heart and cannulate the aorta.
-
Retrogradely perfuse the heart with saline to wash out blood.
-
Re-occlude the LAD at the same location as during the surgery.
-
Perfuse the coronary arteries with Evans blue dye to delineate the area at risk (AAR - unstained) from the non-ischemic area (blue).
-
Freeze the heart and slice it into transverse sections.
-
Incubate the slices in 1% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Image the slices and quantify the infarct size as a percentage of the AAR.
-
2. Apoptosis Assessment:
-
Method: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
-
Procedure:
-
Fix heart tissue in formalin and embed in paraffin.
-
Cut thin sections and mount them on slides.
-
Perform TUNEL staining according to the manufacturer's protocol to label the fragmented DNA of apoptotic cells.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize under a fluorescence microscope and quantify the number of TUNEL-positive nuclei relative to the total number of nuclei.
-
3. Protein Expression Analysis:
-
Method: Western Blotting.
-
Procedure:
-
Homogenize heart tissue samples and extract proteins.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against proteins of interest (e.g., Omi/HtrA2, XIAP, cleaved caspase-3, total caspase-3).
-
Incubate with appropriate secondary antibodies.
-
Detect the protein bands using chemiluminescence and quantify the band intensities.
-
Conclusion
This compound demonstrates significant potential as a cardioprotective agent in the setting of ischemia-reperfusion injury. Its targeted inhibition of the pro-apoptotic serine protease Omi/HtrA2 effectively reduces cardiomyocyte death, leading to a reduction in infarct size and improved cardiac function in preclinical models. The detailed protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies to mitigate the detrimental effects of cardiac I/R injury. Further investigation into the clinical translatability of this compound is warranted.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Role of Omi/HtrA2 in apoptotic cell death after myocardial ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of HtrA2/Omi ameliorates heart dysfunction following ischemia/reperfusion injury in rat heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Ucf-101 stock solution and working concentrations
Application Notes and Protocols for the Selective Omi/HtrA2 Inhibitor, UCF-101
Introduction
This compound is a potent, selective, and cell-permeable inhibitor of the mitochondrial serine protease Omi/HtrA2 (High-temperature requirement protein A2).[1][2] Omi/HtrA2 plays a crucial role in apoptosis (programmed cell death) by translocating from the mitochondria to the cytosol in response to apoptotic stimuli. In the cytosol, it degrades inhibitor of apoptosis proteins (IAPs), thereby promoting caspase activation and subsequent cell death. By inhibiting the proteolytic activity of Omi/HtrA2, this compound serves as a valuable tool for studying apoptosis and has demonstrated neuroprotective and cardioprotective effects in various models.[1][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.
Physicochemical Properties and Solubility
This compound is a light orange to dark orange powder. For optimal use, it is critical to understand its solubility characteristics to prepare accurate and effective working solutions.
| Property | Value | Source |
| Molecular Weight | 495.51 g/mol | |
| CAS Number | 313649-08-0 | |
| Solubility | DMSO: 2 mg/mL (clear), 5 mg/mL (clear, with warming) | |
| IC50 (His-Omi) | 9.5 µM | |
| Storage | Store powder at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. |
Preparation of this compound Stock Solution
A concentrated stock solution is prepared in dimethyl sulfoxide (DMSO) and subsequently diluted to the desired working concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional, for warming)
Protocol:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 (mM) x 495.51 ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.9551 mg of this compound.
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube. For a 10 mM stock, if you weighed 4.9551 mg of this compound, add 1 mL of DMSO.
-
Dissolve the powder: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, warm the solution in a 37°C water bath for a few minutes to aid dissolution, as solubility is enhanced with warming.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Working Concentrations of this compound
The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system.
| Application | Cell Type/Model | Working Concentration | Source |
| Inhibition of His-Omi activity | In vitro assay | 10-100 µM | |
| Inhibition of Omi-induced apoptosis | Mouse embryo fibroblasts | 1-25 µM | |
| Inhibition of 6-OHDA-induced apoptosis | PC12 cells | 2.5 µM | |
| Inhibition of cisplatin-induced apoptosis | Mouse proximal tubule cells, HK-2 cells | 25-50 µM | |
| Neuroprotection in cerebral ischemia | Rat model (in vivo) | 1.5 µmol/kg (i.p.) | |
| Neuroprotection in septic rats | Rat model (in vivo) | 10 µmol/kg |
Experimental Protocol: Inhibition of Apoptosis in Cell Culture
This protocol describes a general method for assessing the ability of this compound to inhibit apoptosis induced by a chemical agent (e.g., cisplatin, staurosporine) in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., SW480 colon cancer cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., cisplatin)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Caspase-3/7 activity assay, TUNEL assay)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader or flow cytometer (depending on the assay)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will allow them to reach 70-80% confluency at the time of the assay. Incubate overnight.
-
Pre-treatment with this compound: The following day, dilute the 10 mM this compound stock solution in complete cell culture medium to prepare various working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Incubate for 1-2 hours.
-
Induction of Apoptosis: Prepare the apoptosis-inducing agent (e.g., cisplatin) in complete cell culture medium at a pre-determined concentration known to induce apoptosis in your cell line. Add this solution to the wells already containing this compound. Include a positive control (cells treated with the apoptosis inducer only) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 12-24 hours).
-
Apoptosis Assay: Following incubation, perform an apoptosis assay according to the manufacturer's instructions. This could involve measuring caspase-3/7 activity using a fluorogenic substrate or quantifying DNA fragmentation using a TUNEL assay.
-
Data Analysis: Quantify the results (e.g., fluorescence intensity, percentage of TUNEL-positive cells) and compare the effects of different this compound concentrations to the positive and negative controls.
Visualizations
Signaling Pathway of Omi/HtrA2 in Apoptosis and its Inhibition by this compound
Caption: Omi/HtrA2 apoptotic pathway and this compound inhibition.
Experimental Workflow for an Apoptosis Inhibition Assay
Caption: Workflow for studying this compound's anti-apoptotic effects.
References
Application Notes and Protocols for UCF-101 in Apoptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCF-101 is a potent, cell-permeable, and selective inhibitor of the mitochondrial serine protease Omi/HtrA2 (High-temperature requirement protein A2).[1][2] Omi/HtrA2 is a pro-apoptotic factor that, upon release from the mitochondria in response to apoptotic stimuli, promotes programmed cell death. It achieves this by degrading Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, thereby liberating caspases to execute the apoptotic cascade. By inhibiting the proteolytic activity of Omi/HtrA2, this compound serves as a valuable tool for studying and potentially mitigating apoptotic processes in various experimental models. These application notes provide an overview of this compound's effects on apoptosis, recommended treatment durations, and detailed protocols for its use and the subsequent assessment of apoptosis.
Data Presentation: Efficacy of this compound in Apoptosis Inhibition
The efficacy of this compound in preventing apoptosis has been demonstrated in various cell and animal models. The optimal concentration and treatment duration are cell-type and stimulus-dependent. Below is a summary of key findings from published studies.
| Cell/Animal Model | Apoptotic Stimulus | This compound Concentration | Treatment Duration | Observed Effect on Apoptosis | Reference |
| PC12 Cells (in vitro) | 6-OHDA (60 µM) | 2.5 µM | 24 hours | Decreased apoptosis rate | [2] |
| PC12 Cells (in vitro) | 6-OHDA (60 µM) | ≥10 µM | 24 hours | Increased apoptosis rate | [2] |
| Rat Model (in vivo) | Traumatic Brain Injury | Not specified | Not specified | Significant decrease in TUNEL-positive apoptotic cells | [1] |
| Rat Model (in vivo) | Sepsis (CLP) | 10 µmol/kg (pre-treatment) | Not specified | Significant inhibition of cell apoptosis (TUNEL staining) |
Note: It is crucial to perform a dose-response analysis to determine the optimal, non-toxic concentration of this compound for each specific cell type and experimental condition. As indicated in the table, higher concentrations of this compound may induce apoptosis, highlighting the importance of careful titration.
Signaling Pathways and Experimental Workflow
Omi/HtrA2-Mediated Apoptotic Signaling Pathway
The following diagram illustrates the central role of Omi/HtrA2 in the intrinsic apoptotic pathway and the mechanism of inhibition by this compound.
Caption: this compound inhibits Omi/HtrA2 in the cytosol, preventing XIAP degradation.
General Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for investigating the anti-apoptotic effects of this compound.
Caption: Workflow for evaluating this compound's anti-apoptotic activity.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in inhibiting apoptosis.
Protocol 1: In Vitro Treatment with this compound and Induction of Apoptosis
This protocol is a general guideline and should be optimized for your specific cell line and apoptotic inducer.
Materials:
-
Cell line of interest (e.g., PC12, SH-SY5Y, primary neurons)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Apoptotic inducer (e.g., 6-hydroxydopamine (6-OHDA), staurosporine, etoposide)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in complete cell culture medium from the stock solution. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 2.5, 5, 10, 25 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for a predetermined pre-treatment duration (e.g., 1-4 hours). This should be optimized.
-
-
Induction of Apoptosis:
-
Prepare the apoptotic inducer at the desired final concentration in the corresponding this compound or vehicle-containing medium.
-
Add the apoptotic inducer to the wells. For a negative control, add only the medium.
-
Incubate for the time required to induce a significant level of apoptosis (e.g., 6-24 hours). This will depend on the cell type and the apoptotic stimulus.
-
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., Annexin V/PI staining, TUNEL assay, or Western blotting). For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Harvested cells from Protocol 1
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Centrifuge the harvested cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blotting for Cleaved Caspase-3
This protocol detects the active form of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Harvested cells from Protocol 1
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Wash the harvested cell pellet with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Omi/HtrA2 in apoptosis. The provided protocols offer a framework for assessing its anti-apoptotic efficacy. It is imperative for researchers to empirically determine the optimal treatment conditions for their specific experimental system to ensure reliable and reproducible results. Careful consideration of the potential for off-target effects and the biphasic dose-response is essential for the accurate interpretation of data.
References
Application Notes and Protocols for Cell Tracking Using the Natural Fluorescence of Ucf-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ucf-101 is a selective and competitive inhibitor of the pro-apoptotic serine protease Omi/HtrA2.[1][2] Beyond its well-documented role in modulating apoptosis, this compound possesses intrinsic red fluorescence, a property that allows for its visualization within living cells. This natural fluorescence provides a convenient, label-free method for monitoring the compound's cellular uptake and localization, and holds promise for its application as a fluorescent probe for cell tracking studies.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing the inherent fluorescence of this compound for cell tracking experiments. The information is intended to guide researchers in designing and executing robust live-cell imaging studies.
Product Information
| Property | Value | Reference |
| Product Name | This compound | [1] |
| Target | Omi/HtrA2 (High-temperature requirement protein A2) | |
| Inhibitory Concentration (IC50) | 9.5 µM for His-Omi | |
| Reported Fluorescence Emission | 543 nm (red) | |
| Cellular Localization | Cytoplasm | N/A |
Key Applications
-
Monitoring Cellular Uptake: Qualitatively and quantitatively assess the penetration of this compound into live cells.
-
Short-Term Cell Tracking: Follow the movement and distribution of this compound-labeled cells in culture.
-
Co-localization Studies: Investigate the subcellular distribution of this compound in relation to other fluorescently labeled organelles or proteins.
Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound for Fluorescence Microscopy
This protocol provides a general guideline for labeling cultured mammalian cells with this compound for subsequent fluorescence imaging. Optimal conditions may vary depending on the cell type and experimental goals.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a 10 mM stock solution.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Seed cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 50-70%).
-
-
Labeling Cells:
-
Prepare a working solution of this compound by diluting the stock solution in a complete cell culture medium. The final concentration should be optimized, but a starting range of 2.5 µM to 25 µM is recommended based on concentrations used in functional studies.
-
Remove the existing culture medium from the cells.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 30 minutes to 1 hour at 37°C in a CO2 incubator. Incubation time may need to be optimized.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells twice with pre-warmed, sterile PBS to remove any unbound this compound.
-
Replace the PBS with a fresh, pre-warmed complete culture medium (phenol red-free medium is recommended for imaging to reduce background fluorescence).
-
-
Imaging:
-
Image the cells using a fluorescence microscope. Based on the reported emission at 543 nm, a standard TRITC/Rhodamine filter set (Excitation: ~540-560 nm, Emission: ~570-620 nm) is a suitable starting point.
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 2: Assessment of this compound Cytotoxicity
It is crucial to determine the non-toxic concentration range of this compound for your specific cell line to ensure that the tracking experiment is not confounded by cellular stress or death.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the cells for a period relevant to your planned tracking experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Determine the highest concentration of this compound that does not significantly impact cell viability.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Recommended Staining Concentration | 2.5 - 25 µM | Cell type-dependent; requires optimization. |
| Incubation Time | 30 - 60 minutes | Shorter times may be sufficient and reduce potential toxicity. |
| Emission Maximum (λem) | ~543 nm | Red fluorescence. |
| Excitation Maximum (λex) | Not Reported | Estimated to be in the range of 520-540 nm. |
| Quantum Yield | Not Reported | |
| Photostability | Not Reported |
Signaling Pathway and Experimental Workflow
Omi/HtrA2 Signaling Pathway
This compound is an inhibitor of the mitochondrial serine protease Omi/HtrA2. Under cellular stress, Omi/HtrA2 is released from the mitochondria into the cytoplasm, where it can promote apoptosis through both caspase-dependent and caspase-independent pathways. By inhibiting Omi/HtrA2, this compound can potentially block these apoptotic signals.
Caption: this compound inhibits the pro-apoptotic functions of Omi/HtrA2.
Experimental Workflow for Cell Tracking with this compound
The following diagram outlines the key steps for a typical cell tracking experiment using this compound's intrinsic fluorescence.
Caption: A streamlined workflow for this compound-based cell tracking.
Considerations and Limitations
-
Phototoxicity and Photobleaching: As with any fluorescence imaging experiment, phototoxicity and photobleaching are potential concerns. It is essential to use the lowest possible excitation light intensity and exposure times. Parallel control experiments with unlabeled cells should be performed to monitor for any light-induced changes in cell morphology or behavior.
-
Cytotoxicity: The inhibitory effect of this compound on the pro-apoptotic protein Omi/HtrA2 may influence cell survival pathways. Researchers should be aware of this potential biological activity and its implications for their specific experimental system. A thorough cytotoxicity assessment is highly recommended.
-
Fluorescence Properties: The excitation spectrum, quantum yield, and photostability of this compound have not been extensively characterized. These factors will influence the brightness and stability of the fluorescent signal.
-
Signal-to-Noise Ratio: The brightness of this compound's intrinsic fluorescence may be lower than that of dedicated fluorescent dyes. Optimization of imaging parameters will be necessary to achieve a good signal-to-noise ratio.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Fluorescence Signal | - Incorrect filter set- this compound concentration too low- Insufficient incubation time- Photobleaching | - Use a TRITC/Rhodamine or similar filter set.- Increase this compound concentration in increments.- Increase incubation time.- Reduce excitation light intensity and exposure time. |
| High Background Fluorescence | - Incomplete washing- Phenol red in the medium | - Increase the number of wash steps.- Use phenol red-free imaging medium. |
| Signs of Cell Stress or Death | - this compound concentration too high- Phototoxicity | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce excitation light intensity and exposure time. |
Conclusion
This compound offers a convenient, label-free approach for monitoring cellular uptake and for short-term cell tracking. Its intrinsic red fluorescence allows for straightforward visualization using standard fluorescence microscopy. However, researchers should carefully consider its biological activity as an Omi/HtrA2 inhibitor and perform appropriate control experiments to account for potential effects on cell health and behavior. Further characterization of its photophysical properties will enhance its utility as a fluorescent cell tracking agent.
References
Application Notes and Protocols for Measuring Ucf-101 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ucf-101 is a selective and competitive inhibitor of the pro-apoptotic serine protease Omi/HtrA2, a protein localized in the mitochondrial intermembrane space.[1] Omi/HtrA2 plays a crucial role in both caspase-dependent and caspase-independent apoptosis. Upon apoptotic stimuli, Omi/HtrA2 is released into the cytosol where it can promote apoptosis through two main mechanisms: by binding to and degrading Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, thereby relieving their inhibition of caspases, and by its own proteolytic activity on various cellular substrates.[2] this compound has demonstrated neuroprotective and cardioprotective effects by inhibiting the pro-apoptotic functions of Omi/HtrA2.[3] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on Omi/HtrA2 and its downstream effects on apoptosis.
Omi/HtrA2 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of Omi/HtrA2 in the apoptotic signaling cascade and the point of intervention for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound activity from various in vitro assays.
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| IC50 | Omi/HtrA2 Protease Activity | Purified His-Omi | 9.5 µM | |
| Inhibition | Omi/HtrA2 Protease Activity | Recombinant PfHtrA2 | IC50 = 8.1 µM | |
| Cell Viability | MTT Assay | ARPE-19 cells (H2O2-induced stress) | Increased viability with 1-2 µM this compound | |
| Apoptosis | Annexin V/7-AAD | MPT and HK-2 cells (cisplatin-induced) | Significant reduction in apoptosis with 25-50 µM this compound | |
| Caspase-3 Activity | Fluorometric Assay | Ischemia/Reperfusion model | Attenuated caspase-3 activation | |
| Caspase-9 Activity | Western Blot | Traumatic Brain Injury model | Reduced cleaved caspase-9 expression |
Experimental Protocols
In Vitro Omi/HtrA2 Protease Activity Assay
This assay measures the direct inhibitory effect of this compound on the proteolytic activity of Omi/HtrA2 using a fluorogenic substrate.
Workflow:
Materials:
-
Recombinant active Omi/HtrA2 protein
-
Fluorogenic Omi/HtrA2 substrate (e.g., a peptide substrate with a fluorophore and a quencher)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% CHAPS)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well black microplate, add 10 µL of each this compound dilution or vehicle control.
-
Add 80 µL of recombinant Omi/HtrA2 (final concentration, e.g., 10 nM) diluted in Assay Buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration, e.g., 10 µM) to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
Caspase-3 and Caspase-9 Activity Assays
These assays quantify the activity of key executioner (caspase-3) and initiator (caspase-9) caspases in cell lysates following treatment with an apoptosis-inducing agent and this compound.
Workflow:
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound
-
96-well clear-bottom black plates
-
Caspase-3 fluorometric assay kit (containing DEVD-AFC substrate)
-
Caspase-9 fluorometric assay kit (containing LEHD-AFC substrate)
-
Lysis buffer
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Induce apoptosis by adding the apoptosis-inducing agent to the wells.
-
Incubate the plate for a time period sufficient to induce apoptosis (e.g., 4-24 hours).
-
After incubation, lyse the cells according to the assay kit manufacturer's instructions.
-
Transfer the cell lysates to a 96-well black microplate.
-
Add the caspase-3 (DEVD-AFC) or caspase-9 (LEHD-AFC) substrate solution to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
Calculate the fold change in caspase activity in this compound treated samples compared to the control treated only with the apoptosis-inducing agent.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of this compound on cell viability and proliferation by measuring the metabolic activity of cells.
Workflow:
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
References
Application Notes and Protocols for UCF-101 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCF-101 is a selective and competitive inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2.[1] This enzyme plays a crucial role in caspase-dependent apoptosis by neutralizing Inhibitor of Apoptosis Proteins (IAPs). By inhibiting Omi/HtrA2, this compound has demonstrated significant cytoprotective effects in various preclinical models, particularly in studies of ischemia-reperfusion injury and neurodegenerative diseases. These notes provide detailed protocols for the preparation and administration of this compound in animal studies, summarize key quantitative data from published research, and illustrate the relevant signaling pathways.
Mechanism of Action
Under cellular stress, Omi/HtrA2 is released from the mitochondrial intermembrane space into the cytosol. There, it promotes apoptosis through two primary mechanisms: binding to and inhibiting IAPs (such as XIAP), which relieves the inhibition of caspases, and direct proteolytic cleavage of IAPs, leading to their irreversible inactivation.[2][3] this compound directly inhibits the serine protease activity of Omi/HtrA2, thereby preventing the degradation of IAPs, suppressing caspase activation, and ultimately protecting cells from apoptosis.[1]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data on the efficacy of this compound in rodent models of myocardial ischemia-reperfusion (I/R) injury and Parkinson's disease.
Table 1: Efficacy of this compound in a Mouse Model of Myocardial I/R Injury
| Animal Model | Administration Route | Dosage (µmol/kg) | Key Efficacy Endpoint | Result |
| Male C57BL/6 Mice | Intraperitoneal (i.p.) | 1.5 | Infarct Size (% of Area at Risk) | Significant reduction compared to vehicle |
| Male C57BL/6 Mice | Intraperitoneal (i.p.) | 1.5 | Caspase-3 Activity | Significant inhibition |
| Male C57BL/6 Mice | Intraperitoneal (i.p.) | 1.5 | XIAP Levels | Attenuated degradation |
Table 2: Efficacy of this compound in a Rat Model of Parkinson's Disease
| Animal Model | Administration Route | Dosage (µmol/kg) | Key Efficacy Endpoint | Result |
| Male Wistar Rats | Intraperitoneal (i.p.) | 1.5 | Apomorphine-Induced Rotations | Improved rotational behavior |
| Male Wistar Rats | Intraperitoneal (i.p.) | 1.5 | Tyrosine Hydroxylase (TH)-Positive Cells | Increased number in the substantia nigra |
Table 3: Efficacy of this compound in a Rat Model of Cerebral Ischemia/Reperfusion Injury
| Animal Model | Administration Route | Dosage (µmol/kg) | Key Efficacy Endpoint | Result |
| Male Wistar Rats | Intraperitoneal (i.p.) | Not Specified | Cerebral Infarct Size | ~16.27% reduction (P < 0.05) |
| Male Wistar Rats | Intraperitoneal (i.p.) | Not Specified | Neurological Behavior | Significant improvement |
Experimental Protocols
The most commonly reported administration route for this compound in animal studies is intraperitoneal (i.p.) injection.
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is based on standard laboratory procedures for preparing hydrophobic compounds for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile microcentrifuge tubes
-
Sterile injection vials
-
Syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.
-
Dissolve the this compound powder in 100% DMSO to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 1 mL of DMSO to make a 10 mg/mL stock. Vortex gently to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (to be performed on the day of injection):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed based on the desired final concentration and the total volume of the working solution.
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. Crucially, ensure the final concentration of DMSO in the working solution is low (ideally <1% v/v, and not exceeding 10% v/v) to avoid solvent toxicity. [4]
-
For example, to prepare 1 mL of a working solution with a final DMSO concentration of 1%, add 10 µL of the 100% DMSO stock solution to 990 µL of sterile saline.
-
Gently mix the working solution by inversion.
-
Draw the working solution into a sterile syringe, passing it through a 0.22 µm syringe filter to ensure sterility.
-
-
Vehicle Control:
-
Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline as the this compound working solution.
-
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
Materials:
-
Prepared this compound working solution and vehicle control
-
Mouse restraint device
-
25-27 gauge needles with syringes
Procedure:
-
Animal Handling:
-
Gently restrain the mouse, exposing the abdominal area. The lower abdominal quadrants are the preferred sites for i.p. injection.
-
-
Injection:
-
Tilt the mouse slightly with the head pointing downwards.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into one of the lower abdominal quadrants, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the this compound solution or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of Omi/HtrA2-Mediated Apoptosis
Caption: this compound inhibits Omi/HtrA2, preventing IAP degradation and subsequent caspase activation.
Experimental Workflow: Myocardial Ischemia/Reperfusion Model
Caption: Workflow for assessing this compound's cardioprotective effects in a mouse I/R model.
Pharmacokinetics and Toxicity
As of the latest literature review, detailed pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) and comprehensive toxicity data (e.g., LD50, NOAEL) for this compound in animal models are not extensively published in the public domain. Researchers should perform initial dose-ranging studies to determine the optimal therapeutic window and assess tolerability within their specific animal model and experimental conditions. Standard safety monitoring, including observation for clinical signs of toxicity and changes in body weight, is recommended.
Disclaimer
This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant Institutional Animal Care and Use Committee (IACUC). The provided protocols are based on available literature and should be adapted and validated by the end-user for their specific research needs.
References
- 1. Omi/HtrA2 protease is associated with tubular cell apoptosis and fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for Combining UCF-101 with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the experimental use of UCF-101, a selective inhibitor of the pro-apoptotic serine protease Omi/HtrA2, in combination with other compounds. The information is intended to guide researchers in designing and conducting experiments to explore the synergistic or additive effects of this compound in various disease models.
Introduction to this compound
This compound is a potent and specific inhibitor of Omi/HtrA2, a mitochondrial protease that plays a critical role in apoptosis (programmed cell death).[1] By inhibiting Omi/HtrA2, this compound has demonstrated significant neuroprotective and cardioprotective effects in preclinical studies, making it a compound of interest for therapeutic development in conditions such as traumatic brain injury (TBI), neurodegenerative diseases, and myocardial ischemia-reperfusion injury.
Application Note 1: Combination of this compound and Compound C in a Model of Traumatic Brain Injury
This section details the combined use of this compound and Compound C, an inhibitor of AMP-activated protein kinase (AMPK), in both in-vivo and in-vitro models of traumatic brain injury. This combination is particularly relevant for investigating the interplay between apoptosis and cellular energy metabolism in neuronal injury.
Rationale for Combination
This compound's primary mechanism is the inhibition of the pro-apoptotic Omi/HtrA2. In the context of traumatic brain injury, this is expected to reduce neuronal cell death. Compound C, by inhibiting AMPK, allows for the elucidation of the role of this key energy-sensing pathway in the protective effects of this compound. Studies have shown that this compound can exert its neuroprotective effects by modulating the AMPK/NF-κB signaling pathway.[2][3] Combining this compound with an AMPK inhibitor helps to confirm this mechanism and explore potential synergistic or antagonistic interactions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from an in-vivo study combining this compound and Compound C in a rat model of TBI.
Table 1: Effects of this compound and Compound C on Neurological Function and Brain Edema in TBI Rats
| Treatment Group | Modified Neurological Severity Score (mNSS) | Brain Water Content (%) |
| Sham | 0.5 ± 0.2 | 78.2 ± 0.5 |
| TBI + Vehicle | 10.2 ± 1.5 | 82.5 ± 0.8 |
| TBI + this compound (6.0 µmol/kg) | 4.5 ± 0.8 | 79.8 ± 0.6 |
| TBI + Compound C (20 mg/kg) | 12.8 ± 1.2 | 84.1 ± 0.9 |
| TBI + this compound (6.0 µmol/kg) + Compound C (20 mg/kg) | 8.9 ± 1.1 | 81.5 ± 0.7 |
Data are presented as mean ± standard deviation.
Table 2: Effects of this compound and Compound C on Inflammatory Cytokine Levels in TBI Rat Brain Tissue
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Sham | 25.3 ± 4.1 | 15.8 ± 2.9 | 30.1 ± 5.2 |
| TBI + Vehicle | 158.2 ± 15.3 | 95.4 ± 10.1 | 185.6 ± 20.3 |
| TBI + this compound (6.0 µmol/kg) | 85.7 ± 9.8 | 50.1 ± 6.5 | 102.3 ± 11.8 |
| TBI + Compound C (20 mg/kg) | 185.4 ± 18.2 | 115.6 ± 12.3 | 210.4 ± 22.5 |
| TBI + this compound (6.0 µmol/kg) + Compound C (20 mg/kg) | 120.3 ± 13.1 | 75.2 ± 8.9 | 155.7 ± 16.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
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Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.
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TBI Induction: The controlled cortical impact (CCI) model is a standard method.
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Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine cocktail).
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Mount the animal in a stereotaxic frame.
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Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
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Use a pneumatic impactor to deliver a controlled cortical impact (e.g., 3 mm tip diameter, 2.5 mm impact depth, 4 m/s velocity).
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Suture the scalp and allow the animal to recover.
-
-
Drug Administration:
-
This compound: Prepare a stock solution in DMSO and dilute in saline. Administer via intraperitoneal (i.p.) injection at a dose of 1.5, 3.0, or 6.0 µmol/kg.
-
Compound C: Prepare a solution in a suitable vehicle (e.g., saline with a small amount of DMSO). Administer via i.p. injection at a dose of 20 mg/kg.
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Combination Treatment: Administer Compound C 30 minutes prior to the administration of this compound. Both compounds are typically administered shortly after TBI induction.
-
-
Outcome Measures:
-
Neurological Function: Assess using the Modified Neurological Severity Score (mNSS) at various time points post-injury (e.g., 1, 3, 7 days).
-
Brain Edema: Measure brain water content at a terminal time point (e.g., 24 or 48 hours post-TBI).
-
Histology and Immunohistochemistry: Perfuse the animals and collect brain tissue for analysis of lesion volume, apoptosis (TUNEL staining), and protein expression (e.g., NF-κB, cleaved caspase-3).
-
Biochemical Assays: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
-
Cell Culture: Culture BV2 murine microglial cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Seed BV2 cells in appropriate culture plates.
-
Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
This compound: Treat cells with this compound at concentrations of 2, 5, or 10 µM.
-
Compound C: Treat cells with Compound C at a concentration of 20 µM.
-
Combination Treatment: Pre-treat cells with Compound C for 1 hour before adding this compound and LPS.
-
-
Outcome Measures:
-
Cell Viability: Assess using an MTT or similar assay.
-
Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide in the culture supernatant using ELISA and Griess assay, respectively.
-
Western Blot Analysis: Analyze cell lysates for the expression and phosphorylation of key signaling proteins, such as AMPK, NF-κB p65, and IκBα.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound and Compound C signaling pathway in TBI.
Caption: Experimental workflow for this compound combination studies.
Application Note 2: Proposed Combination of this compound and Minocycline for Neuroinflammation
While direct experimental data on the combination of this compound and minocycline is limited, this section provides a scientifically-grounded rationale and a proposed experimental protocol for investigating their synergistic neuroprotective effects, particularly in the context of neuroinflammation.
Rationale for Combination
Minocycline is a tetracycline antibiotic with well-documented anti-inflammatory and neuroprotective properties.[4][5] It is known to inhibit microglial activation, a key process in neuroinflammation. Combining the anti-apoptotic effects of this compound with the broad-spectrum anti-inflammatory actions of minocycline presents a promising therapeutic strategy for neurological disorders where both apoptosis and inflammation are key pathological features. This combination could offer a multi-targeted approach to reduce neuronal damage and promote recovery.
Proposed Experimental Protocol
This proposed protocol is based on established models of neuroinflammation and the known properties of both compounds.
-
Animal Model: Adult C57BL/6 mice are commonly used for this model.
-
Neuroinflammation Induction:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response that leads to neuroinflammation.
-
-
Drug Administration:
-
This compound: Administer via i.p. injection at a dose range of 1-10 µmol/kg.
-
Minocycline: Administer via i.p. injection at a dose range of 25-50 mg/kg.
-
Combination Treatment: Administer minocycline 1 hour prior to LPS injection, and this compound either concurrently with or shortly after LPS administration.
-
-
Outcome Measures:
-
Behavioral Analysis: Assess for sickness behavior (reduced locomotion, social interaction) and cognitive function (e.g., using the Morris water maze or Y-maze) at relevant time points.
-
Brain Tissue Analysis (at a terminal endpoint, e.g., 24-72 hours post-LPS):
-
Immunohistochemistry: Stain for markers of microglial activation (Iba1), astrogliosis (GFAP), and neuronal apoptosis (cleaved caspase-3).
-
Quantitative PCR: Measure the mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates.
-
Western Blot: Analyze the protein levels of key signaling molecules in the apoptotic and inflammatory pathways.
-
-
Logical Relationship Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ameliorates traumatic brain injury by promoting microglia M2 polarization via AMPK/NF-κB pathways in LPS-induced BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minocycline Ameliorates Chronic Unpredictable Mild Stress-Induced Neuroinflammation and Abnormal mPFC-HIPP Oscillations in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minocycline attenuates cholinergic dysfunction and neuro-inflammation-mediated cognitive impairment in scopolamine-induced Alzheimer's rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ucf-101 insolubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ucf-101. Our aim is to help you overcome common insolubility issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[1]
Q2: I'm having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try warming the solution or using ultrasonication.[1] It is also crucial to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.
Q3: What is the maximum soluble concentration of this compound in DMSO?
A3: The solubility of this compound in DMSO can vary. With warming, a clear solution of 5 mg/mL can be achieved. With the aid of ultrasonication, a concentration of 12.5 mg/mL (25.23 mM) has been reported.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, this compound stock solutions in DMSO can be stored. For long-term storage, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q5: My this compound precipitated out of solution after being added to my aqueous culture medium. How can I prevent this?
A5: Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound. To minimize this, ensure the final concentration of DMSO in your culture medium is as low as possible (typically <0.5%) and that the this compound stock solution is added to the medium with vigorous mixing. Preparing a more dilute stock solution in DMSO before adding it to the aqueous medium can also help.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: this compound powder will not fully dissolve in DMSO.
-
Question: I have added the correct volume of fresh DMSO to my vial of this compound, but I still see solid particles. What steps can I take?
-
Answer:
-
Warming: Gently warm the solution in a water bath (not exceeding 37°C) for a few minutes.
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Ultrasonication: If particles persist, place the vial in an ultrasonic bath for 5-10 minutes. This often helps to break up any aggregates and facilitate dissolution.
-
Solvent Quality: Confirm that you are using a new, unopened bottle of anhydrous or high-purity DMSO, as absorbed water can hinder solubility.
-
Issue 2: My this compound solution is not clear, even after warming and sonication.
-
Question: I have followed the recommended procedures, but my this compound solution in DMSO remains hazy or cloudy. What could be the cause?
-
Answer:
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit. Please refer to the solubility data table below.
-
Compound Purity: While less common with high-quality reagents, lot-to-lot variability or impurities could affect solubility.
-
Incomplete Dissolution: Ensure that the warming and sonication steps were performed adequately.
-
Issue 3: How do I prepare this compound for in vivo experiments?
-
Question: I need to administer this compound to animals, but it is not soluble in aqueous buffers. How can I formulate it?
-
Answer: For in vivo administration, this compound is typically prepared as a suspension. Here are two reported methods for preparing a suspended solution suitable for oral or intraperitoneal injection:
-
Method 1 (SBE-β-CD):
-
Prepare a stock solution of this compound in DMSO (e.g., 17.9 mg/mL).
-
In a separate tube, prepare a 20% solution of SBE-β-CD in saline.
-
Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline and mix thoroughly. This will yield a 1.79 mg/mL suspended solution.
-
-
Method 2 (PEG300/Tween-80):
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until uniform. This will result in a 1.67 mg/mL suspended solution.
-
-
Important: For in vivo experiments, it is recommended to prepare these formulations freshly on the day of use.
-
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Concentration (mM) | Conditions | Reference |
| DMSO | 12.5 | 25.23 | Requires ultrasonication | |
| DMSO | 5 | ~10.1 | Clear solution with warming | |
| DMSO | 2 | ~4.0 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use
Materials:
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This compound (Molecular Weight: 495.51 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.955 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, warm the solution at 37°C for 5-10 minutes or place it in an ultrasonic bath for 5-10 minutes until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Visualizations
This compound Mechanism of Action: Inhibition of the Omi/HtrA2 Apoptotic Pathway
Caption: this compound inhibits the pro-apoptotic protease Omi/HtrA2.
Troubleshooting Workflow for this compound Insolubility
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Optimizing Ucf-101 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of UCF-101, a selective inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2, to minimize off-target effects and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and competitive inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2.[1][2] Upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondria into the cytosol, where it promotes apoptosis by binding to and cleaving Inhibitor of Apoptosis Proteins (IAPs), such as XIAP. This action alleviates the IAP-mediated suppression of caspases, leading to their activation and subsequent apoptosis. This compound inhibits the proteolytic activity of Omi/HtrA2, thereby preventing the degradation of IAPs and suppressing apoptosis.[3][4][5]
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is reported to be selective for Omi/HtrA2 over other serine proteases, off-target effects can occur, particularly at higher concentrations. One observed paradoxical effect is an increase in apoptosis in certain cell types at concentrations of 10 μM and higher. Additionally, this compound treatment has been shown to modulate the MAPK/p38/ERK signaling pathway, which could represent an off-target effect. It is crucial to empirically determine the optimal concentration in your specific experimental model to avoid these unintended effects.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and the desired biological endpoint. A dose-response experiment is essential. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for Omi/HtrA2 inhibition in your system. Subsequently, a narrower range around the IC50 should be used to identify the lowest effective concentration that elicits the desired on-target effect without inducing cytotoxicity or off-target effects. See the detailed protocol for a dose-response cytotoxicity assay below.
Q4: What are the typical working concentrations for this compound?
A4: The effective concentration of this compound can vary significantly between in vitro and in vivo studies. Below is a summary of reported concentrations. However, these should be used as a starting point, and the optimal concentration should be determined experimentally for your specific application.
Quantitative Data Summary
The following table summarizes the reported effective concentrations of this compound in various experimental settings.
| Experimental System | Concentration Range | Observed Effect | Reference |
| In Vitro (Cell Culture) | 2.5 µM | Inhibition of 6-OHDA-induced apoptosis in PC12 cells | |
| In Vitro (Cell Culture) | ≥10 µM | Increased apoptosis rate in PC12 cells (paradoxical effect) | |
| In Vitro (Cell-free) | 20-100 µM | Inhibition of MBP-Omi-(134-458) proteolytic activity | |
| In Vitro (Cell Culture) | 1-25 µM | Inhibition of Omi-induced caspase-independent apoptosis | |
| In Vivo (Mice) | 0.6-1.8 µmol/kg (i.p.) | Cardioprotective effects against myocardial ischemia/reperfusion injury | |
| In Vivo (Rats) | 1.5 µmol/kg (i.p.) | Neuroprotective effects in a model of Parkinson's disease | |
| In Vivo (Rats) | 10 µmol/kg | Neuroprotective effects in septic encephalopathy |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Cytotoxicity Assay
This protocol outlines a general method to determine the cytotoxic potential of this compound in your cell line of interest, which is a crucial first step in identifying a safe and effective working concentration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50, 100 µM).
-
Prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells in triplicate.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment:
-
Following incubation, perform the cytotoxicity assay according to the manufacturer's instructions.
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Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
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Plot the percent cell viability against the logarithm of the this compound concentration.
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Use a non-linear regression analysis to determine the CC50 (half-maximal cytotoxic concentration).
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Visualizations
Omi/HtrA2 Signaling Pathway and this compound Inhibition
Caption: Omi/HtrA2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. Mitochondrial protease Omi/HtrA2 enhances caspase activation through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Ucf-101 stability in different cell culture media
Welcome to the technical support center for UCF-101, a selective inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2.[1][2] This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive inhibitor of the pro-apoptotic protease Omi/HtrA2 (also known as High-temperature requirement protein A2).[1][2] Omi/HtrA2 is a mitochondrial serine protease that, under cellular stress, is released into the cytoplasm and promotes apoptosis by inhibiting Inhibitor of Apoptosis Proteins (IAPs). By inhibiting Omi/HtrA2, this compound can exert neuroprotective and cardioprotective effects.
Q2: How should I store and handle this compound?
A2: this compound is typically supplied as a powder. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions are typically prepared in DMSO. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: I observed precipitation when I added my this compound stock solution to the cell culture medium. What could be the cause?
A3: Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can arise from several factors:
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High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in the specific medium.
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Solvent Shock: A rapid change in the solvent environment when a concentrated DMSO stock is diluted into the aqueous cell culture medium can cause the compound to precipitate.
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Media Components: Interactions with proteins, salts, and other components in the cell culture medium can reduce the solubility of the compound.
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Temperature Changes: The solubility of some compounds can decrease at incubator temperatures (e.g., 37°C) compared to room temperature.
Q4: How can I improve the solubility of this compound in my cell culture medium?
A4: To improve solubility and prevent precipitation, consider the following strategies:
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Optimize Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. A step-wise dilution can help to mitigate "solvent shock".
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Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound.
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Increase Serum Concentration: If your experimental design allows, increasing the concentration of Fetal Bovine Serum (FBS) can aid in solubilizing hydrophobic compounds through protein binding.
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Test Different Media: The composition of the cell culture medium can influence the solubility of small molecules. If you continue to experience issues, testing the solubility in an alternative medium formulation might be beneficial.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | Cell density variations, differences in incubation time, or inconsistent cell health. | Standardize your cell seeding density and treatment duration. Ensure you are using cells within a consistent and limited passage number range. |
| Loss of this compound activity over time in culture. | Degradation of the compound in the cell culture medium at 37°C. | Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocol below). Consider replenishing the medium with fresh this compound at appropriate intervals for long-term experiments. |
| High background fluorescence. | This compound has natural red fluorescence at 543 nm. | When performing fluorescence-based assays, ensure to include a "this compound only" control (no cells) to determine the background fluorescence of the compound itself. Use appropriate filters and settings on your imaging or plate reading equipment. |
| Unexpected off-target effects. | Using too high a concentration of this compound. | Determine the optimal concentration by performing a dose-response curve. Use the lowest effective concentration to minimize the risk of off-target effects. |
Stability of this compound in Cell Culture Media
The stability of a small molecule in cell culture medium is critical for obtaining reliable and reproducible experimental results. Factors such as pH, temperature, and enzymatic activity from serum can contribute to compound degradation.
While specific, publicly available quantitative stability data for this compound in various cell culture media is limited, the following tables provide representative data based on typical stability profiles of small molecules in commonly used media.
Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 | % Remaining in MEM |
| 0 | 100 | 100 | 100 |
| 4 | 95 | 92 | 96 |
| 8 | 88 | 85 | 91 |
| 24 | 75 | 70 | 82 |
| 48 | 58 | 52 | 68 |
| 72 | 42 | 35 | 55 |
Table 2: Hypothetical Effect of Fetal Bovine Serum (FBS) on the Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | % Remaining (Serum-Free) | % Remaining (10% FBS) |
| 0 | 100 | 100 |
| 24 | 75 | 92 |
| 48 | 58 | 81 |
| 72 | 42 | 70 |
Note: The data presented in these tables are illustrative and intended to highlight the potential for variability in stability. It is strongly recommended to perform a stability assessment under your specific experimental conditions.
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to assess the stability of this compound in your chosen cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
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This compound
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Cell culture medium of interest (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS), if applicable
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HPLC system with a suitable column (e.g., C18)
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Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
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Formic acid or Trifluoroacetic acid (TFA)
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Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the test solutions:
-
Spike the cell culture medium (with or without FBS, as per your experimental conditions) with the this compound stock solution to a final concentration of 10 µM.
-
Prepare a sufficient volume to collect samples at multiple time points.
-
-
Incubation:
-
Aliquot the test solution into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection and Preparation:
-
At each designated time point, remove one aliquot from the incubator.
-
To precipitate proteins and stop degradation, add 2 volumes of ice-cold acetonitrile to the sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC. The mobile phase and gradient will need to be optimized for this compound. A typical starting point could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the peak area of this compound at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the amount present at time 0.
-
Plot the percentage remaining versus time to determine the stability profile.
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Signaling Pathways and Visualizations
This compound's inhibition of Omi/HtrA2 can influence several downstream signaling pathways.
Omi/HtrA2-Mediated Apoptosis Pathway
Under cellular stress, Omi/HtrA2 is released from the mitochondria into the cytoplasm. There, it promotes apoptosis by binding to and inhibiting IAPs, which would otherwise block the activity of caspases. This compound blocks the proteolytic activity of Omi/HtrA2.
Caption: Omi/HtrA2 apoptosis pathway and the inhibitory action of this compound.
AMPK/NF-κB Signaling Pathway
This compound has been shown to inhibit inflammatory responses through the AMPK/NF-κB pathway. Activation of AMPK can lead to the inhibition of NF-κB signaling, a key regulator of inflammation.
Caption: Simplified representation of this compound's effect on the AMPK/NF-κB pathway.
Wnt/β-catenin Signaling Pathway
In some contexts, this compound has been observed to alleviate endoplasmic reticulum stress via the Wnt/β-catenin pathway. The canonical Wnt pathway leads to the stabilization and nuclear translocation of β-catenin, which then regulates gene transcription.
Caption: Overview of the canonical Wnt/β-catenin signaling pathway.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates the logical flow of the experimental protocol described above for determining the stability of this compound.
Caption: Workflow for determining the stability of this compound in cell culture media.
References
Interpreting dose-dependent effects of Ucf-101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ucf-101, a selective inhibitor of the pro-apoptotic protease Omi/HtrA2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and competitive inhibitor of the pro-apoptotic serine protease Omi/HtrA2.[1] It functions by binding to Omi/HtrA2 and inhibiting its proteolytic activity, which is involved in promoting apoptosis.
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for His-Omi is 9.5 μM.[1]
Q3: I am observing conflicting results with this compound in my cell culture experiments. At low concentrations, it seems to protect my cells, but at high concentrations, it induces cell death. Is this expected?
A3: Yes, this paradoxical dose-dependent effect has been observed. In some cell lines, such as Parkinson's disease (PD)-PC12 cells, low concentrations of this compound (e.g., 2.5 μM) can inhibit apoptosis, while higher concentrations (≥10 μM) can increase the rate of apoptosis.[1][2] This is a critical factor to consider when designing your experiments.
Q4: Are there any known off-target effects of this compound?
A4: this compound has been shown to be highly selective for Omi/HtrA2. It exhibits very little activity against a variety of other serine proteases, with IC50 values greater than 200 μM for those tested.[1]
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been used in animal models. For instance, intraperitoneal (i.p.) injection of this compound at doses of 0.6-1.8 μmol/kg has been shown to reduce myocardial infarct size and apoptosis in mice. In rat models of Parkinson's disease, a single i.p. injection of 1.5 μmol/kg has demonstrated neuroprotective effects.
Q6: Does this compound have fluorescent properties?
A6: Yes, this compound possesses natural red fluorescence at 543 nm. This property can be utilized to monitor its uptake into mammalian cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent results between experiments | Dose-dependent effects of this compound. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Start with a low concentration (e.g., 2.5 μM) and titrate up to higher concentrations (e.g., 10-25 μM). |
| High levels of apoptosis observed when protection is expected | The concentration of this compound is too high. | Reduce the concentration of this compound to the low micromolar range (e.g., 2.5 μM) as higher concentrations (≥10 μM) can be pro-apoptotic in some models. |
| No observable effect of this compound | Insufficient concentration or incubation time. | Increase the concentration of this compound in a stepwise manner. Also, consider extending the pretreatment or treatment time. Pretreatment for 1 hour has been shown to be effective in some studies. |
| Difficulty confirming cellular uptake | Issues with visualizing the compound. | Utilize the intrinsic red fluorescence of this compound (excitation ~543 nm) with fluorescence microscopy to confirm its entry into cells. |
Quantitative Data Summary
Table 1: In Vitro Dose-Dependent Effects of this compound on Apoptosis in PD-PC12 Cells
| This compound Concentration | Effect on 6-OHDA-induced Apoptosis | Reference |
| 1-2.5 μM | Inhibition of apoptosis | |
| ≥10 μM | Increase in apoptosis rate |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Mouse (Myocardial Infarction) | 0.6-1.8 μmol/kg | Intraperitoneal (i.p.) | Reduced infarct size and apoptosis | |
| Rat (Parkinson's Disease) | 1.5 μmol/kg | Intraperitoneal (i.p.) | Improved rotational behavior and increased TH-positive cells |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Omi/HtrA2 Proteolytic Activity
-
Reagents:
-
Recombinant His-tagged Omi/HtrA2 (e.g., MBP-Omi-(134-458))
-
β-casein (as a substrate)
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Procedure:
-
Pre-incubate His-Omi-(134-458) with varying concentrations of this compound (e.g., 10-100 μM) or vehicle (DMSO) for 10 minutes at room temperature.
-
Initiate the reaction by adding β-casein to the mixture.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the cleavage of β-casein by SDS-PAGE and Coomassie blue staining or Western blot.
-
Protocol 2: Assessment of this compound Effects on Apoptosis in Cell Culture
-
Cell Line:
-
e.g., PC12 cells for neuroprotection studies.
-
-
Reagents:
-
This compound (stock solution in DMSO)
-
Apoptosis-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) for PD models)
-
Cell culture medium
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 μM, 2.5 μM, 5 μM, 10 μM, 20 μM) or vehicle for 1 hour.
-
Induce apoptosis by adding the apoptosis-inducing agent (e.g., 60 μM 6-OHDA) and incubate for the desired time (e.g., 24 hours).
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells using a flow cytometer.
-
Visualizations
Caption: this compound inhibits Omi/HtrA2, blocking apoptosis.
References
Potential artifacts in Ucf-101 fluorescence imaging
Technical Support Center: Fluorescence Imaging
Disclaimer: The initial query mentioned the "UCF-101" dataset. This compound is a widely recognized dataset for action recognition in computer vision and is not associated with fluorescence imaging. This technical support guide is tailored for researchers, scientists, and drug development professionals encountering common artifacts in biological fluorescence microscopy.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate common artifacts in your fluorescence imaging experiments.
Photobleaching: Fading Fluorescence Signal
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] This phenomenon is a significant concern in fluorescence microscopy, especially during quantitative analysis and time-lapse imaging, as it can lead to skewed data and false results.[2]
Frequently Asked Questions (FAQs)
-
Q1: What is photobleaching?
-
Q2: Why is my fluorescent signal disappearing during imaging?
-
A2: Rapid signal loss is a hallmark of photobleaching.[1] The rate of photobleaching is influenced by the intensity and duration of light exposure, as well as the chemical environment of the fluorophore.
-
-
Q3: How does photobleaching affect my results?
-
A3: Photobleaching can significantly impact quantitative studies by causing a gradual decrease in signal intensity over time, which may be misinterpreted as a biological change.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid signal decay | High excitation light intensity | Reduce laser power or lamp intensity to the minimum required for a good signal-to-noise ratio. Use neutral density filters to attenuate the light. |
| Long exposure times | Use the shortest possible exposure time that provides a clear image. For time-lapse experiments, increase the interval between acquisitions. | |
| Signal fades over time-lapse | Cumulative light exposure | Minimize the total time the sample is illuminated. Focus on the sample using transmitted light before switching to fluorescence for image capture. |
| Inherently unstable fluorophore | Fluorophore properties | Select more photostable dyes. Some fluorophores are specifically engineered to resist photobleaching. |
| Oxidative damage | Presence of reactive oxygen species | Use an antifade mounting medium. These reagents scavenge reactive oxygen species that contribute to fluorophore destruction. |
Quantitative Data Summary: Photobleaching Rates
The photostability of a fluorophore is often quantified by its photobleaching half-time (the time it takes for the fluorescence intensity to decrease by 50%).
| Fluorophore | Excitation Wavelength (nm) | Photobleaching Half-time (seconds) | Notes |
| mCherry | 560 | Slower bleaching than mEGFP at low power, but similar at high power. | Photobleaching can be non-linear with increasing laser power. |
| mEGFP | ~488 | - | Photobleaching rates are highly dependent on the imaging conditions. |
| DsRed2 | - | 2.7 | - |
| mCardinal | - | 530 |
Data is illustrative and highly dependent on experimental conditions.
Experimental Protocol: Minimizing Photobleaching
-
Fluorophore Selection : Choose a fluorophore with high photostability.
-
Sample Preparation : Mount the sample in an antifade reagent according to the manufacturer's instructions.
-
Microscope Setup :
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Employ neutral density filters to reduce light intensity without changing the wavelength.
-
Ensure filter sets are optimized for your fluorophore to maximize signal detection.
-
-
Image Acquisition :
-
Minimize exposure time.
-
For time-lapse imaging, reduce the frequency of image capture.
-
Locate the region of interest using transmitted light to avoid unnecessary fluorescence excitation.
-
Workflow for Mitigating Photobleaching
Caption: Workflow for minimizing photobleaching during fluorescence imaging.
High Background Noise
High background noise can obscure your signal of interest, reducing image contrast and making data interpretation difficult. Sources of background noise include autofluorescence, non-specific staining, and ambient light.
Frequently Asked Questions (FAQs)
-
Q1: What is causing the high background in my images?
-
A1: High background can be caused by several factors, including autofluorescence from the sample itself, unbound fluorescent dyes, or components in your imaging medium. Room light can also contribute to background noise.
-
-
Q2: How can I improve the signal-to-noise ratio (SNR)?
-
A2: Improving SNR involves both increasing your signal and decreasing the background. This can be achieved through optimizing staining protocols, using appropriate imaging buffers, and adjusting microscope settings.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Diffuse background haze | Unbound fluorophores | Increase the number and duration of wash steps after staining. Optimize the concentration of your fluorescent probe through titration. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. Consider using fluorophores in the red or far-red spectrum, as autofluorescence is often lower in these regions. | |
| Imaging medium fluorescence | Image in an optically clear buffered saline solution or a specialized low-background imaging medium. Avoid media containing phenol red. | |
| Instrument noise | Detector noise | For confocal microscopy, optimize the pinhole size (typically 1 Airy unit) to reject out-of-focus light. |
| Ambient light | Turn off room lights during image acquisition. |
Quantitative Data Summary: Signal-to-Noise Ratio (SNR) Improvement
| Method | Reported SNR Improvement | Reference |
| Adding secondary emission and excitation filters | > 3-fold | |
| Introducing wait time in the dark before acquisition | Can significantly reduce background noise |
Experimental Protocol: Background Subtraction
-
Acquire Sample Image : Capture the image of your fluorescently labeled sample.
-
Acquire Background Image : Move to a region of the coverslip that does not contain any cells or your sample of interest and acquire an image using the exact same settings.
-
Subtract Background : Use image analysis software to subtract the average intensity of the background image from your sample image.
Logical Flow for Troubleshooting High Background
Caption: Decision tree for troubleshooting high background noise.
Autofluorescence: The Sample's Natural Glow
Autofluorescence is the natural emission of light by biological structures, which can interfere with the detection of your specific fluorescent signal. Common sources include NADH, flavins, collagen, and elastin.
Frequently Asked Questions (FAQs)
-
Q1: What is autofluorescence?
-
A1: Autofluorescence is the inherent fluorescence of biological materials when they are excited by light. It can be a significant source of background noise in fluorescence microscopy.
-
-
Q2: Which cellular components cause autofluorescence?
-
A2: In mammalian cells, common autofluorescent molecules include NADH, collagen, elastin, and lipofuscin. Plant cells contain chlorophyll and lignin, which are also autofluorescent.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in specific cellular compartments (e.g., mitochondria) | Endogenous fluorophores like NADH and flavins | Use fluorophores with emission spectra that do not overlap with the autofluorescence spectrum. Far-red dyes are often a good choice. |
| Broad-spectrum autofluorescence | Lipofuscin, an age-related pigment | Treat fixed tissue sections with a quenching agent like Sudan Black B. |
| Fixative-induced fluorescence | Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) | Consider using an organic solvent fixative like ice-cold methanol. Alternatively, treat aldehyde-fixed samples with sodium borohydride. |
Common Autofluorescent Molecules and their Spectral Properties
| Molecule | Excitation (nm) | Emission (nm) | Location/Notes |
| NAD(P)H | 340 | 450 | Primarily in mitochondria, present in almost all living cells. |
| Flavins (FAD) | 380-490 | 520-560 | Primarily in mitochondria. |
| Lipofuscin | 345-490 | 460-670 | Accumulates with age in lysosomes and cytosol. |
| Collagen | - | - | A major component of the extracellular matrix. |
| Elastin | - | - | A component of the extracellular matrix. |
Experimental Protocol: Sudan Black B Treatment for Lipofuscin Quenching
This protocol is effective for reducing lipofuscin-based autofluorescence in fixed tissue sections.
-
Deparaffinize and Rehydrate : If using paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval (if necessary): Perform antigen retrieval according to your standard protocol.
-
Immunostaining : Proceed with your standard immunofluorescence staining protocol.
-
Sudan Black B Incubation : Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol and filter it. Incubate the sections in this solution.
-
Washes : Wash thoroughly to remove excess Sudan Black B.
-
Mounting : Mount the coverslip with an appropriate mounting medium.
Spectral Bleed-through: Signal in the Wrong Channel
Spectral bleed-through, or crosstalk, occurs in multi-color imaging when the fluorescence emission from one fluorophore is detected in the channel designated for another. This is a common issue when using fluorophores with overlapping emission spectra.
Frequently Asked Questions (FAQs)
-
Q1: What is spectral bleed-through?
-
A1: Spectral bleed-through is the detection of a fluorophore's signal in an incorrect channel due to spectral overlap. For example, the signal from a green fluorophore appearing in the red channel.
-
-
Q2: How can I prevent spectral bleed-through?
-
A2: The best way to prevent bleed-through is to choose fluorophores with minimal spectral overlap. Using narrow bandpass filters and acquiring images sequentially can also help.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Signal from one fluorophore is visible in another channel | Overlapping emission spectra of fluorophores | Choose fluorophores with well-separated emission peaks. Use a fluorescence spectra viewer to check for compatibility. |
| Inappropriate filter sets | Ensure that your emission filters are specific for each fluorophore and have minimal overlap. | |
| Simultaneous excitation of multiple fluorophores | Broad excitation spectrum | Acquire images for each channel sequentially, using only the specific excitation wavelength for each fluorophore at a time. |
Experimental Protocol: Sequential Imaging to Minimize Bleed-through
-
Optimize Fluorophore Combination : Select fluorophores with the least possible spectral overlap.
-
Set up Sequential Acquisition : In your microscope software, configure the imaging to be done in a sequential mode.
-
Channel 1 Acquisition :
-
Excite with the laser line for the first fluorophore.
-
Detect the emission only in the channel for the first fluorophore.
-
-
Channel 2 Acquisition :
-
Excite with the laser line for the second fluorophore.
-
Detect the emission only in the channel for the second fluorophore.
-
-
Repeat for all Channels : Continue this process for all the fluorophores in your sample.
-
Image Overlay : Combine the sequentially acquired images to create a multi-color composite.
Signaling Pathway of Spectral Bleed-through
Caption: Diagram illustrating spectral bleed-through.
References
Ucf-101 Technical Support Center: Troubleshooting Off-Target Activity
Welcome to the technical support center for Ucf-101, a selective inhibitor of the pro-apoptotic serine protease Omi/HtrA2. This guide provides researchers, scientists, and drug development professionals with comprehensive information to control for potential off-target activities of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
A1: The primary target of this compound is the mitochondrial serine protease Omi/HtrA2. It is a competitive inhibitor with a reported half-maximal inhibitory concentration (IC50) of 9.5 μM for His-Omi.[1][2]
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is described as a selective inhibitor with very little activity against various other serine proteases (IC50 > 200 μM), researchers should be aware of the following potential off-target or confounding effects[2]:
-
Dose-dependent apoptosis: At concentrations higher than its effective range for Omi/HtrA2 inhibition (≥10 μM), this compound has been observed to increase the rate of apoptosis.[2]
-
Modulation of MAPK signaling: Studies have shown that this compound treatment can lead to decreased phosphorylation of p38 and increased phosphorylation of ERK, suggesting an influence on the MAPK signaling pathway.[1]
-
HtrA2-independent cellular responses: There is evidence that this compound can induce cellular responses, such as the expression of activating transcription factor 3 (ATF3) and transcription factor CHOP, independently of its inhibitory effect on HtrA2/Omi.
Q3: What are the recommended working concentrations for this compound to minimize off-target effects?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. Based on in vitro studies, a concentration range of 1-5 μM is often effective for inhibiting Omi/HtrA2 activity while minimizing apoptosis induction. However, the optimal concentration should be determined empirically for each cell type and experimental condition through a dose-response curve.
Q4: How can I confirm that the observed effects in my experiment are due to the inhibition of Omi/HtrA2 and not off-target activities?
A4: A combination of genetic and biochemical control experiments is essential. These include:
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Genetic knockdown or knockout of Omi/HtrA2: Using siRNA or generating a knockout cell line to deplete Omi/HtrA2. If this compound treatment in these cells does not produce the same effect as in wild-type cells, it suggests the effect is on-target.
-
Use of an inactive control compound: A structurally similar analog of this compound that does not inhibit Omi/HtrA2 should be used as a negative control.
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to Omi/HtrA2 within the cell at the concentrations used.
-
Rescue experiments: If possible, expressing a this compound-resistant mutant of Omi/HtrA2 should rescue the phenotype observed with this compound treatment.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of unexpected cell death | This compound concentration is too high, leading to off-target apoptosis induction. | Perform a dose-response experiment to determine the optimal, lowest effective concentration. Use concentrations in the 1-5 µM range as a starting point. |
| Inconsistent or variable results | Off-target effects are confounding the experimental outcome. | Implement rigorous controls, including genetic knockdown of Omi/HtrA2 and a structurally related inactive control compound. |
| Observed phenotype does not align with known Omi/HtrA2 function | The effect may be due to off-target activity, such as modulation of the MAPK pathway. | Investigate potential off-target pathways. For example, probe the phosphorylation status of p38 and ERK in your experimental system following this compound treatment. |
| Uncertainty about whether this compound is engaging Omi/HtrA2 in cells | The compound may not be cell-permeable or may be rapidly metabolized. | Perform a target engagement assay like CETSA to confirm that this compound is binding to Omi/HtrA2 at the intended concentration and time point. This compound has a natural red fluorescence that can also be used to monitor its entry into cells. |
Quantitative Data Summary
Table 1: In Vitro Potency and Specificity of this compound
| Target | Assay Type | IC50 | Reference |
| His-Omi/HtrA2 | Protease activity assay | 9.5 μM | |
| Other Serine Proteases | Protease activity assay | > 200 μM |
Table 2: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Effect | Cell Type | Concentration Range | Reference |
| Inhibition of 6-OHDA-induced apoptosis | PD-PC12 cells | 2.5 μM | |
| Increase in apoptosis rate | PD-PC12 cells | ≥ 10 μM | |
| Inhibition of Omi-induced caspase-independent apoptosis | Mouse embryo caspase-9 (-/-) null fibroblasts | 1-25 μM |
Experimental Protocols
Protocol 1: Omi/HtrA2 Knockdown using siRNA as a Control for this compound Treatment
This protocol describes how to use small interfering RNA (siRNA) to specifically reduce the expression of Omi/HtrA2, thereby allowing you to verify that the effects of this compound are on-target.
Materials:
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Cells of interest
-
Complete culture medium
-
siRNA targeting Omi/HtrA2 (e.g., SignalSilence® HtrA2/Omi siRNA I)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Western blot reagents
-
Primary antibody against Omi/HtrA2
-
Loading control antibody (e.g., GAPDH, β-actin)
-
This compound
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-30 pmol of Omi/HtrA2 siRNA or non-targeting control siRNA into 100 µL of Opti-MEM™ I medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I medium.
-
Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Verification of Knockdown: After incubation, lyse a subset of the cells and perform a western blot to confirm the reduction of Omi/HtrA2 protein levels in the siRNA-treated wells compared to the non-targeting control.
-
This compound Treatment:
-
Treat the remaining Omi/HtrA2 knockdown cells and control cells with this compound at the desired concentration.
-
Include a vehicle control (e.g., DMSO) for both knockdown and control cells.
-
-
Analysis: Analyze the cellular phenotype or endpoint of interest. If the effect of this compound is attenuated or absent in the Omi/HtrA2 knockdown cells compared to the control cells, this supports an on-target mechanism of action.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm this compound Target Engagement
This protocol provides a general framework for performing a CETSA to verify the binding of this compound to Omi/HtrA2 in intact cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Western blot reagents
-
Primary antibody against Omi/HtrA2
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at the desired concentration or with vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize the protein concentration of all samples.
-
Perform SDS-PAGE and western blotting to detect the amount of soluble Omi/HtrA2 at each temperature for both this compound-treated and vehicle-treated samples.
-
-
Data Analysis: Plot the amount of soluble Omi/HtrA2 as a function of temperature. A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control indicates that this compound is binding to and stabilizing Omi/HtrA2.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for controlling this compound off-target activity.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Cell Viability Assays with High Concentrations of Ucf-101
Welcome to the technical support center for researchers utilizing the Omi/HtrA2 inhibitor, Ucf-101, in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and competitive inhibitor of the pro-apoptotic serine protease Omi/HtrA2, with an IC50 of 9.5 μM for His-Omi.[1][2] Omi/HtrA2 is a mitochondrial protein that, upon release into the cytosol during apoptosis, promotes cell death by neutralizing Inhibitor of Apoptosis Proteins (IAPs).[3][4] this compound blocks this activity, thereby inhibiting apoptosis.
Q2: I'm observing unexpected results in my cell viability assay at high concentrations of this compound. What could be the cause?
A2: High concentrations of this compound (≥10 μM) have been reported to paradoxically increase the rate of apoptosis in some cell lines, such as PC12 cells. This is a critical consideration when interpreting your data. Additionally, at high concentrations, chemical compounds can precipitate out of solution or directly interfere with assay reagents, leading to inaccurate readings.
Q3: this compound has a natural red fluorescence. How can this affect my fluorescence-based assays?
A3: this compound has a natural red fluorescence with an emission peak at 543 nm. This intrinsic fluorescence, also known as autofluorescence, can lead to false-positive signals in fluorescence-based assays if its emission spectrum overlaps with that of your assay's fluorophore. It is crucial to run compound-only controls to assess the level of autofluorescence.
Q4: How can I correct for the autofluorescence of this compound in my experiments?
A4: To correct for this compound's autofluorescence, you should subtract the fluorescence intensity of wells containing only the compound and media from the fluorescence intensity of your experimental wells. It is also advisable to perform a full excitation and emission scan of this compound to understand its complete spectral profile and select fluorophores for your assay that have minimal spectral overlap.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with MTT/XTT Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Artificially high cell viability at high this compound concentrations. | 1. Compound precipitation: this compound may be precipitating at high concentrations, scattering light and leading to an artificially high absorbance reading. 2. Direct reduction of MTT/XTT: this compound may be chemically reducing the tetrazolium salt to formazan, independent of cellular metabolic activity. | 1. Visually inspect the wells for any precipitate under a microscope. Determine the solubility of this compound in your culture medium. 2. Run a control experiment with this compound in cell-free medium containing the MTT or XTT reagent to check for direct reduction. |
| High background absorbance. | Phenol red in the culture medium can contribute to background absorbance. | Use phenol red-free medium for the assay. |
| Incomplete solubilization of formazan crystals (MTT assay). | The formazan crystals produced in the MTT assay are insoluble and require a solubilization step. Incomplete solubilization will lead to inaccurate readings. | Ensure complete solubilization by vigorous mixing or by using a stronger solubilization buffer. |
Issue 2: Challenges with Annexin V/PI Apoptosis Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High background fluorescence in the red channel. | This compound autofluorescence: The intrinsic red fluorescence of this compound can interfere with the propidium iodide (PI) signal. | 1. Run unstained and single-stain controls: This is essential for proper compensation and gating. 2. Compensation: Use flow cytometry software to subtract the this compound fluorescence from the PI channel. 3. Use a different viability dye: Consider a viability dye with a different emission spectrum that does not overlap with this compound. |
| Weak Annexin V staining. | 1. Insufficient Annexin V concentration. 2. Reagents are expired. 3. Sub-optimal incubation time. | 1. Titrate the Annexin V concentration to find the optimal staining concentration for your cell type. 2. Ensure all reagents are within their expiration date. 3. Optimize the incubation time for Annexin V staining. |
| High percentage of Annexin V and PI double-positive cells. | Late-stage apoptosis or necrosis: High concentrations of this compound may be inducing rapid cell death. | Perform a time-course experiment to capture cells in the early stages of apoptosis. |
Quantitative Data Summary
The effect of this compound on cell viability is cell-type dependent and concentration-dependent. Below is a summary of available data. Researchers should empirically determine the optimal concentration range for their specific cell line and experimental conditions.
| Cell Line | Assay | Concentration | Effect | Reference |
| PC12 (Parkinson's disease model) | Apoptosis Assay | 2.5 μM | Inhibits 6-OHDA-induced apoptosis | |
| PC12 (Parkinson's disease model) | Apoptosis Assay | ≥10 μM | Increases apoptosis rate | |
| HeLa | Apoptosis Assay | Not specified | This compound can sensitize cells to apoptosis. | |
| MCF-7 | Cytotoxicity Assay | IC96: 5.5 μM (Doxorubicin), 32 μM (Tamoxifen), 1000 μM (Etoposide); IC50: 5.5 μM (Etoposide) | Reference data for other compounds. | |
| Jurkat | Cytotoxicity Assay | IC50: 4.187 ± 1.362 mM (Aspirin) | Reference data for another compound. |
Experimental Protocols
Modified MTT Assay Protocol for Use with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Control Wells:
-
Cell-free control: Wells containing medium and this compound at each concentration to check for direct MTT reduction.
-
No-compound control: Wells with cells and vehicle only.
-
-
Incubation: Incubate for the desired treatment period.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis:
-
Subtract the absorbance of the cell-free control from all other readings.
-
Calculate cell viability as a percentage of the no-compound control.
-
Modified Annexin V/PI Staining Protocol for Use with this compound
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time.
-
Cell Harvesting: Harvest both adherent and suspension cells. Be gentle to avoid mechanical damage to the cell membrane.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore that does not overlap with this compound) and PI.
-
Controls:
-
Unstained cells.
-
Cells stained with Annexin V-FITC only.
-
Cells stained with PI only.
-
Cells treated with this compound but unstained (for compensation).
-
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples by flow cytometry. Use the single-color controls and the this compound-only control to set up proper compensation and gates.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Omi/HtrA2-mediated apoptosis pathway and the inhibitory action of this compound.
Caption: Simplified AMPK/NF-κB signaling pathway and the potential modulation by this compound.
Caption: General experimental workflow for assessing cell viability with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omi/HtrA2 catalytic cleavage of inhibitor of apoptosis (IAP) irreversibly inactivates IAPs and facilitates caspase activity in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Ucf-101 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Omi/HtrA2 inhibitor, Ucf-101. The information provided aims to help overcome potential resistance and enhance the efficacy of this compound in cancer cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: We observe a higher than expected IC50 value for this compound in our cancer cell line. What are the potential reasons?
A1: A higher than expected IC50 value for this compound can indicate reduced sensitivity or resistance. Several factors could be at play:
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Target Expression and Activity: The expression level and basal activity of Omi/HtrA2 in your cell line can influence its sensitivity to this compound. Low expression of Omi/HtrA2 may require higher concentrations of the inhibitor to achieve a cytotoxic effect.
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Overexpression of Anti-Apoptotic Proteins: Cancer cells can develop resistance to pro-apoptotic agents by upregulating anti-apoptotic proteins. For this compound, which promotes apoptosis by inhibiting the anti-apoptotic function of Omi/HtrA2, overexpression of other anti-apoptotic proteins like those from the Bcl-2 family (e.g., Bcl-2, Mcl-1) or Inhibitor of Apoptosis Proteins (IAPs) can counteract the effects of this compound.
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Alterations in Downstream Apoptotic Signaling: Defects in the apoptotic signaling pathway downstream of Omi/HtrA2 can also lead to resistance. This could include mutations or altered expression of caspases or other key apoptotic effectors.
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Drug Efflux: While not specifically documented for this compound, multidrug resistance (MDR) mechanisms involving drug efflux pumps can reduce the intracellular concentration of a compound, thereby diminishing its efficacy.
Recommended Actions:
-
Confirm Target Expression: Verify the expression of Omi/HtrA2 in your cell line using Western blot.
-
Assess Apoptotic Protein Profile: Analyze the expression levels of key anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, XIAP, cIAP1) and pro-apoptotic proteins (e.g., Bax, Bak) to identify potential resistance mechanisms.
-
Consider Combination Therapy: Explore combining this compound with other agents that target parallel survival pathways or other components of the apoptotic machinery.
Q2: How can we confirm that this compound is engaging its target, Omi/HtrA2, in our cells?
A2: Confirming target engagement is a critical step in troubleshooting. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a drug is binding to its intended target within the cell. The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (in this case, this compound).
Experimental Workflow for CETSA:
-
Treat cells with this compound at various concentrations.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detect the amount of soluble Omi/HtrA2 at each temperature using Western blot.
-
An increase in the thermal stability of Omi/HtrA2 in the presence of this compound indicates target engagement.
A detailed protocol for CETSA is provided in the "Experimental Protocols" section.
Q3: Our cell line has developed resistance to this compound after prolonged treatment. How can we investigate the mechanism of this acquired resistance?
A3: Acquired resistance is a common challenge in cancer therapy. To investigate the mechanisms behind this compound resistance, you can perform a comparative analysis of the parental (sensitive) and the newly developed resistant cell line.
Investigative Steps:
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Genomic and Proteomic Analysis: Conduct a comparative analysis of the transcriptome and proteome of the sensitive and resistant cell lines to identify differentially expressed genes and proteins. Pay close attention to genes involved in apoptosis, cell survival signaling, and drug metabolism.
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Sequencing of Omi/HtrA2: Sequence the gene encoding Omi/HtrA2 in the resistant cell line to check for mutations that might prevent this compound binding.
-
Functional Assays: Compare the apoptotic response of the two cell lines to other pro-apoptotic stimuli to determine if the resistance is specific to the Omi/HtrA2 pathway or due to a more general block in apoptosis.
A protocol for developing drug-resistant cell lines is available in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a selective and competitive inhibitor of the pro-apoptotic serine protease Omi/HtrA2.[1][2][3] Omi/HtrA2 is released from the mitochondria into the cytoplasm in response to apoptotic stimuli. In the cytoplasm, it promotes apoptosis by neutralizing Inhibitor of Apoptosis Proteins (IAPs). By inhibiting the proteolytic activity of Omi/HtrA2, this compound can modulate apoptosis.
Q: Are there any known synergistic drug combinations with this compound?
A: While specific studies on synergistic combinations with this compound are limited, a rational approach to combination therapy is to target parallel or downstream survival pathways. For example, combining this compound with inhibitors of anti-apoptotic Bcl-2 family proteins (e.g., Venetoclax) or with standard chemotherapeutic agents that induce mitochondrial stress could potentially enhance its efficacy. Further experimental validation is required to identify effective combinations.
Q: How can I monitor the cellular uptake of this compound?
A: this compound possesses a natural red fluorescence at 543 nm, which can be utilized to monitor its entry into mammalian cells using fluorescence microscopy.[2]
Data Presentation
A critical step in understanding the efficacy of this compound is to determine its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. Due to the limited availability of a comprehensive public dataset of this compound IC50 values, we provide a template table below for researchers to populate with their own experimental data. The "Experimental Protocols" section details the methodology for generating this data.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes (e.g., Resistant, Sensitive) |
| Example: MCF-7 | Breast | [Enter Value] | [Enter Observation] |
| Example: A549 | Lung | [Enter Value] | [Enter Observation] |
| Example: U87 MG | Glioblastoma | [Enter Value] | [Enter Observation] |
| [Add your cell lines] |
Experimental Protocols
1. Protocol for Determining this compound IC50 using a Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the viability data against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
2. Protocol for Developing a this compound Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring and Maintenance: At each step, monitor the cells for signs of recovery and stable growth. Maintain the cells at each concentration for several passages.
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Resistance Confirmation: After several months of continuous culture with increasing concentrations of this compound, confirm the development of resistance by re-evaluating the IC50 and comparing it to the parental cell line. A significant increase in the IC50 value indicates the establishment of a resistant cell line.
3. Protocol for Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration (and a vehicle control) for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble Omi/HtrA2 in each sample by Western blot.
4. Protocol for Western Blot Analysis of Apoptotic Proteins
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Omi/HtrA2, IAPs (XIAP, cIAP1), HAX-1, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to understanding and improving this compound efficacy.
Caption: this compound inhibits the pro-apoptotic protease Omi/HtrA2 in the cytoplasm.
Caption: Potential mechanisms of resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
UCF-101 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their UCF-101-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound dataset?
The this compound dataset is a widely used benchmark for action recognition in videos. It contains 13,320 video clips from 101 action categories, collected from YouTube.[1][2][3][4] The dataset is known for its diversity in actions, camera motion, object appearance and pose, cluttered backgrounds, and varied illumination conditions.[3] The action classes are divided into five types: Human-Object Interaction, Body-Motion Only, Human-Human Interaction, Playing Musical Instruments, and Sports.
Q2: Where can I download the this compound dataset and its official train/test splits?
The official source for the this compound dataset and its train/test splits is the University of Central Florida's Center for Research in Computer Vision website. It's crucial to use the official splits to ensure a fair comparison with other published results. The dataset is approximately 6.5 GB in size.
Q3: What are the official train/test splits and why are they important?
The official train/test splits for this compound are provided to standardize the evaluation of models. A key characteristic of the dataset is that videos are grouped, with each group containing clips that may share common features like background or actors. The official splits are designed to keep videos from the same group within the same set (either training or testing) to prevent the model from learning trivial similarities and to ensure a more robust evaluation of its generalization capabilities. Using a random split can lead to inflated performance metrics.
Q4: My model is overfitting on the this compound dataset. What are the common causes and solutions?
Overfitting is a frequent challenge with this compound, primarily because the dataset is relatively small for training deep 3D convolutional neural networks (CNNs) from scratch.
Common Causes:
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Training a deep model from scratch: 3D CNNs have a large number of parameters, and the ~9,500 training videos in this compound may not be sufficient to learn them effectively without overfitting.
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Incorrect train/test split: If videos from the same group are present in both the training and testing sets, the model may learn superficial features, leading to high training accuracy but poor generalization.
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Lack of data augmentation: Not augmenting the training data can lead to the model memorizing the training examples.
Solutions:
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Transfer Learning: Use models pre-trained on larger datasets like Kinetics. This is a highly effective strategy to improve performance and reduce overfitting.
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Data Augmentation: Employ video-level data augmentation techniques such as horizontal flipping, random cropping, and temporal jittering.
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Regularization: Use techniques like dropout and weight decay to prevent the model from becoming too complex.
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Early Stopping: Monitor the validation loss and stop training when it starts to increase to prevent the model from overfitting to the training data.
Q5: What are the common approaches for action recognition on this compound?
Several deep learning approaches have been successfully applied to this compound:
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2D CNNs: These models treat videos as a collection of frames and perform classification on individual frames, aggregating the predictions. They are computationally less expensive but may not capture temporal information effectively.
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3D CNNs (e.g., C3D): These models use 3D convolutions to learn spatio-temporal features directly from video data.
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Two-Stream Networks: This approach uses two separate networks, one for spatial information (RGB frames) and another for temporal information (optical flow), and fuses their predictions.
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Inflated 3D ConvNets (I3D): This architecture "inflates" successful 2D ImageNet models into 3D, allowing them to leverage pre-trained ImageNet weights while learning spatio-temporal features.
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Recurrent Neural Networks (RNNs) with CNNs: A CNN is used to extract features from each frame, and an RNN (like LSTM) is used to model the temporal relationships between these features.
Troubleshooting Guides
Guide 1: Low Model Accuracy
If your model is achieving low accuracy on the this compound test set, follow these troubleshooting steps:
dot
Caption: Troubleshooting workflow for low model accuracy.
Guide 2: Data Loading and Preprocessing Issues
Properly loading and preprocessing the this compound dataset is a critical first step. Here is a general workflow:
dot
Caption: Data preparation workflow for this compound.
Experimental Protocols
Protocol 1: 2D CNN (ResNet-based) with Frame Averaging
This approach uses a pre-trained 2D CNN to extract features from individual frames and then averages the predictions.
-
Data Preprocessing:
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For each video, sample a fixed number of frames (e.g., 25).
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For each frame, apply standard image augmentations: random cropping, horizontal flipping, and normalization using ImageNet statistics.
-
-
Model Architecture:
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Use a ResNet model (e.g., ResNet-50) pre-trained on ImageNet.
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Replace the final fully connected layer with a new one that has 101 outputs, corresponding to the number of classes in this compound.
-
-
Training:
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Freeze the initial convolutional layers of the ResNet and train only the final classification layer for a few epochs.
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Fine-tune the entire network with a small learning rate.
-
Use a standard optimizer like SGD with momentum or Adam.
-
-
Inference:
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For a given test video, extract multiple frames (e.g., 25 evenly spaced frames).
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Obtain the prediction probabilities for each frame from the fine-tuned model.
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Average the probabilities across all frames to get the final video-level prediction.
-
Protocol 2: 3D CNN (C3D)
This protocol uses a 3D CNN to learn spatio-temporal features.
-
Data Preprocessing:
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Extract video clips of a fixed length (e.g., 16 frames) with a certain temporal stride.
-
Resize the frames to a consistent resolution (e.g., 128x171) and then take random crops (e.g., 112x112) for training and a center crop for testing.
-
Normalize the pixel values.
-
-
Model Architecture:
-
Implement the C3D architecture, which consists of several 3D convolutional and pooling layers followed by fully connected layers.
-
-
Training:
-
It is highly recommended to fine-tune a C3D model pre-trained on a larger dataset like Sports-1M. Training from scratch on this compound is prone to severe overfitting.
-
Use an appropriate learning rate and optimizer for fine-tuning.
-
-
Inference:
-
For a test video, extract multiple clips and average their predictions to get the final classification.
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Protocol 3: Inflated 3D ConvNet (I3D)
This protocol leverages a 2D CNN pre-trained on ImageNet and "inflates" it to a 3D CNN, which is then fine-tuned on a large-scale video dataset (Kinetics) and finally on this compound.
-
Data Preprocessing:
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Similar to the 3D CNN protocol, extract fixed-length clips (e.g., 64 frames).
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Resize and crop the frames.
-
For the two-stream version, pre-compute optical flow for the temporal stream.
-
-
Model Architecture:
-
Use an I3D model with weights pre-trained on the Kinetics dataset. This is a crucial step for achieving state-of-the-art performance.
-
-
Training (Fine-tuning):
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Fine-tune the I3D model on the this compound training set with a small learning rate.
-
-
Inference:
-
Average the predictions from multiple clips of the test video. For the two-stream I3D, fuse the predictions from the RGB and flow streams.
-
Data Presentation: Performance Comparison
The following tables summarize the performance of various models on the this compound dataset based on the official train/test splits.
Table 1: Performance of Different Model Architectures on this compound
| Model | Input Modality | Pre-trained Dataset | Accuracy (%) |
| C3D | RGB | Sports-1M | 82.3 |
| Two-Stream + LSTM | RGB + Flow | ImageNet | 88.6 |
| ST-ResNet* | RGB + Flow | ImageNet | 93.4 |
| Two-Stream Fusion | RGB + Flow | ImageNet | 92.5 |
| I3D | RGB | ImageNet + Kinetics | 95.1 |
| I3D Two-Stream | RGB + Flow | ImageNet + Kinetics | 98.0 |
| R(2+1)D-BERT | RGB | - | 98.69 |
Table 2: Impact of Pre-training on I3D Model Performance on this compound
| I3D Model | Pre-trained Dataset | Accuracy (%) |
| RGB | ImageNet | 84.5 |
| Flow | ImageNet | 85.5 |
| RGB | Kinetics | 95.1 |
| Flow | Kinetics | 95.6 |
| RGB + Flow | ImageNet + Kinetics | 98.0 |
Signaling Pathways and Workflows
Typical Training Pipeline for Action Recognition
dot
Caption: A typical training pipeline for this compound.
References
Adjusting Ucf-101 incubation time for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of UCF-101, a selective inhibitor of the pro-apoptotic protease Omi/HtrA2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and competitive inhibitor of the mitochondrial serine protease Omi/HtrA2.[1] Under cellular stress, Omi/HtrA2 translocates from the mitochondria to the cytosol and promotes apoptosis through both caspase-dependent and independent pathways. This compound blocks the proteolytic activity of Omi/HtrA2, thereby preventing the degradation of proteins such as the X-chromosome-linked inhibitor of apoptosis protein (XIAP) and ultimately inhibiting the apoptotic cascade.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For stock solutions, Dimethyl sulfoxide (DMSO) is a commonly used solvent. It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vivo applications, the DMSO stock solution can be further diluted in carriers such as a solution of 20% SBE-β-CD in saline or a mixture of PEG300, Tween-80, and saline.[1]
Q3: Does this compound have off-target effects?
A3: this compound exhibits high selectivity for Omi/HtrA2, with very little activity against a range of other serine proteases (IC50 > 200 μM).[1] However, as with any chemical inhibitor, off-target effects cannot be entirely ruled out and should be considered when interpreting experimental data.
Q4: Can this compound be used in both in vitro and in vivo experiments?
A4: Yes, this compound has been successfully used in both cell culture (in vitro) and animal models (in vivo). For in vitro studies, it has been used in various cell lines, including PC12 cells and mouse embryo fibroblasts. For in vivo research, it has been administered to mice and rats via intraperitoneal injection to study its effects on conditions like myocardial ischemia/reperfusion injury and traumatic brain injury.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell culture experiment.
| Possible Cause | Troubleshooting Step |
| Inadequate Incubation Time | The incubation time required for this compound to exert its effect can vary significantly depending on the cell type and the specific apoptotic stimulus. For inhibiting proteolytic activity, a short incubation of 30 minutes may be sufficient. However, for observing effects on apoptosis, longer incubation times, such as 36 hours, may be necessary. Consider performing a time-course experiment to determine the optimal incubation period for your specific experimental setup. |
| Suboptimal Concentration | The effective concentration of this compound is highly dependent on the experimental context. While concentrations between 20-100 μM have been used for inhibiting proteolytic activity directly, lower concentrations (e.g., 2.5 μM) have shown protective effects against apoptosis in some cell lines. It is crucial to perform a dose-response experiment to identify the optimal concentration for your model. |
| Cellular Uptake Issues | This compound has a natural red fluorescence at 543 nm, which can be used to monitor its entry into mammalian cells. If you are not observing an effect, you can use fluorescence microscopy to confirm that this compound is being taken up by your cells. |
| Inhibitor Degradation | Ensure that the this compound stock solution has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles, which could lead to degradation. |
Issue 2: Increased cell death observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| High Concentration Toxicity | High concentrations of this compound (≥10 μM) have been reported to increase the rate of apoptosis in some cell types, such as PC12 cells. If you observe increased cell death, it is recommended to perform a dose-response experiment and test lower concentrations (e.g., in the range of 1-5 μM). |
| Solvent Toxicity | If using a high concentration of a DMSO stock solution, ensure that the final concentration of DMSO in the cell culture medium is not exceeding a toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to rule out solvent toxicity. |
Data Summary Tables
Table 1: Recommended Incubation Times and Concentrations for In Vitro Experiments
| Application | Cell Type | Concentration Range | Incubation Time | Reference |
| Inhibition of Proteolytic Activity | - | 20-100 μM | 30 minutes | |
| Inhibition of His-Omi Activity | - | 10-100 μM | 10 minutes (pretreatment) | |
| Inhibition of Apoptosis | Mouse Embryo Fibroblasts | 1-25 μM | 36 hours | |
| Neuroprotection | PC12 Cells | 1-20 μM | 1 hour (pretreatment) | |
| Downregulation of Protein Expression | PC12 Cells | 2.5 μM | 1 hour (pretreatment) |
Table 2: Recommended Dosages for In Vivo Experiments
| Animal Model | Application | Dosage Range | Administration Route | Reference |
| Mice | Myocardial Ischemia/Reperfusion | 0.6-1.8 μmol/kg | Intraperitoneal | |
| Rats | Parkinson's Disease Model | 1.5 μmol/kg | Intraperitoneal | |
| Rats | Traumatic Brain Injury | 1.5-6.0 μmol/kg | Intraperitoneal |
Experimental Protocols
Protocol 1: In Vitro Inhibition of 6-OHDA-Induced Apoptosis in PC12 Cells
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Cell Culture: Plate PC12 cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound: Prepare a working solution of this compound in cell culture medium from a DMSO stock. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 2.5, 5, 10, 20 μM) for 1 hour. Include a vehicle control with the corresponding concentration of DMSO.
-
Induction of Apoptosis: After the pre-treatment period, add the apoptosis-inducing agent, 6-hydroxydopamine (6-OHDA), to the cell culture medium at a final concentration of 60 μM.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Assessment of Apoptosis: Evaluate cell viability and apoptosis using standard assays such as MTT, TUNEL staining, or Western blot analysis for apoptosis markers like cleaved caspase-3.
Protocol 2: In Vivo Administration of this compound in a Rat Model of Traumatic Brain Injury
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Animal Model: Induce traumatic brain injury (TBI) in Sprague Dawley rats using a controlled cortical impact method.
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Preparation of this compound Solution: Prepare the desired doses of this compound (e.g., 1.5, 3.0, and 6.0 μmol/kg) for intraperitoneal injection. A stock solution in DMSO can be diluted in a suitable vehicle such as a 20% SBE-β-CD solution in saline.
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Administration: Administer the prepared this compound solution via a single intraperitoneal injection shortly after the induction of TBI. A sham group should receive the vehicle control.
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Post-treatment Evaluation: At specified time points post-injury, assess neurological function using a metric like the modified neurological severity score (mNSS). Brain tissue can be collected for further analysis, including histology (H&E staining), assessment of apoptosis (TUNEL staining), and Western blot analysis for proteins involved in the inflammatory and apoptotic pathways.
Visualizations
Caption: Mechanism of this compound in inhibiting apoptosis.
References
Validation & Comparative
A Comparative Guide to UCF-101 and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine protease inhibitor UCF-101 with other commonly used inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target Protease | IC50 Value (µM) | Other Targeted Proteases |
| This compound | Omi/HtrA2 | 9.5 [1] | Exhibits low activity against a range of other serine proteases (IC50 > 200 µM)[1]. |
| AEBSF (Pefabloc) | Trypsin | < 15[2] | Chymotrypsin, Kallikrein, Plasmin, Thrombin[3][4]. In some cellular assays, IC50 values for inhibiting Aβ production were around 300 µM to 1 mM. |
| TPCK | Chymotrypsin | Not explicitly stated in sources, but potent. | Also inhibits some caspases and has shown activity against Leishmania serine proteases with IC50 values between 11.3 and 31.7 µM. |
| APF | Chymotrypsin-like proteases | Not explicitly stated in sources. | A chymotryptic inhibitor. |
Note: IC50 values can vary depending on the experimental conditions, including substrate concentration, enzyme concentration, and buffer composition. The data presented here is for comparative purposes.
Signaling Pathways and Mechanisms of Action
This compound and the Omi/HtrA2-Mediated Apoptotic Pathway
This compound is a selective inhibitor of the mitochondrial serine protease Omi/HtrA2. Under cellular stress, Omi/HtrA2 is released from the mitochondria into the cytoplasm. In the cytoplasm, it promotes apoptosis through two main mechanisms: a caspase-dependent and a caspase-independent pathway. In the caspase-dependent pathway, Omi/HtrA2 binds to and degrades Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, thereby liberating caspases (like caspase-3 and -9) to execute the apoptotic program. This compound, by inhibiting the proteolytic activity of Omi/HtrA2, prevents the degradation of IAPs and subsequent caspase activation, thus inhibiting apoptosis.
This compound and the AMPK/NF-κB Signaling Pathway
Recent studies have indicated that this compound can exert neuroprotective effects by modulating the AMPK/NF-κB signaling pathway. In the context of traumatic brain injury, this compound has been shown to increase the phosphorylation of AMPK (activating it) and decrease the phosphorylation of NF-κB p65 (inhibiting it). Activated AMPK can inhibit the pro-inflammatory NF-κB pathway, leading to a reduction in the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-8. This anti-inflammatory effect contributes to the neuroprotective properties of this compound.
Experimental Protocols
In Vitro Serine Protease Activity Assay (Fluorometric)
This protocol is a general method for determining the activity of a serine protease and the inhibitory potential of compounds like this compound using a fluorogenic substrate.
Materials:
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Purified serine protease (e.g., Omi/HtrA2)
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Fluorogenic peptide substrate specific for the protease (e.g., a casein-based substrate or a peptide substrate with a fluorophore like AMC or FITC)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
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Inhibitor stock solution (e.g., this compound in DMSO)
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96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow:
Procedure:
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Prepare serial dilutions of the test inhibitor (e.g., this compound) in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in Assay Buffer).
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To the wells of a 96-well black microplate, add the diluted inhibitor or vehicle control.
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Add the purified serine protease to each well to a final desired concentration.
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Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
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Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.
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Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
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Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Apoptosis Assay (Annexin V Staining)
This protocol describes how to assess the effect of serine protease inhibitors on apoptosis induction in a cell-based model using Annexin V staining and flow cytometry.
Materials:
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Cell line of interest
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Cell culture medium and supplements
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Apoptosis-inducing agent (e.g., staurosporine)
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Serine protease inhibitor (e.g., this compound)
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Phosphate Buffered Saline (PBS)
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Flow cytometer
Experimental Workflow:
Procedure:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the serine protease inhibitor (e.g., this compound) or a vehicle control for a predetermined amount of time (e.g., 1-2 hours).
-
Induce apoptosis by adding a known apoptosis-inducing agent to the cell culture medium. Include a negative control group without the inducing agent.
-
Incubate the cells for a time period sufficient to induce apoptosis (e.g., 4-24 hours).
-
Harvest both the adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. The different cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
By comparing the percentage of apoptotic cells in the inhibitor-treated groups to the control group, the anti-apoptotic effect of the serine protease inhibitor can be quantified.
References
A Comparative Guide to Apoptosis Inhibition: UCF-101 vs. Pan-Caspase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of apoptosis inhibitors is critical for designing robust experiments and developing targeted therapeutics. This guide provides a detailed comparison of UCF-101, a selective inhibitor of the mitochondrial serine protease Omi/HtrA2, and pan-caspase inhibitors, exemplified by the widely used Z-VAD-FMK.
This comparison delves into their distinct mechanisms of action, supported by experimental data, and provides detailed protocols for key assays. While both classes of compounds effectively block apoptosis, they target different nodes in the cell death signaling cascade, leading to potentially different cellular outcomes.
Mechanism of Action: A Tale of Two Targets
This compound: Targeting the Mitochondria-to-Cytosol Signaling Axis
This compound is a selective and competitive inhibitor of the pro-apoptotic protease Omi/HtrA2.[1] Under cellular stress, Omi/HtrA2 is released from the mitochondria into the cytosol, where it promotes apoptosis through two primary mechanisms: degradation of Inhibitor of Apoptosis Proteins (IAPs) and caspase activation. By inhibiting the proteolytic activity of Omi/HtrA2, this compound preserves the function of IAPs, which in turn prevents the activation of downstream effector caspases, such as caspase-3 and caspase-9, thereby halting the apoptotic cascade.[1][2][3][4]
Pan-Caspase Inhibitors (e.g., Z-VAD-FMK): Broad-Spectrum Blockade of the Apoptotic Executioners
Pan-caspase inhibitors, such as Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), are broad-spectrum, irreversible inhibitors that target the catalytic site of multiple caspases. Caspases are a family of cysteine proteases that are the central executioners of apoptosis. Z-VAD-FMK effectively blocks the activity of both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), thereby providing a comprehensive blockade of the apoptotic signaling pathway. However, it is important to note that by inhibiting caspase-8, Z-VAD-FMK can, under certain cellular contexts, shunt the cell death pathway towards necroptosis, a form of programmed necrosis.
Signaling Pathway Diagrams
Caption: Apoptotic signaling pathways and inhibitor targets.
Performance Comparison: this compound vs. Pan-Caspase Inhibitors
The following tables summarize quantitative data on the performance of this compound and pan-caspase inhibitors in various experimental models.
Table 1: Inhibitor Characteristics
| Feature | This compound | Pan-Caspase Inhibitors (e.g., Z-VAD-FMK) |
| Primary Target | Omi/HtrA2 serine protease | Multiple caspases |
| Mechanism | Competitive inhibition | Irreversible covalent binding to catalytic site |
| Specificity | Selective for Omi/HtrA2 | Broad-spectrum for caspases |
| Cell Permeability | Yes | Yes |
| Potential Off-Target Effect | May have effects independent of Omi/HtrA2 | Can induce necroptosis by inhibiting caspase-8 |
Table 2: Efficacy in Apoptosis Inhibition (Experimental Data)
| Experimental Model | Inhibitor | Concentration | Observed Effect | Reference |
| H₂O₂-induced oxidative stress in RPE cells | This compound | Not specified | Attenuated caspase-3 activation and decreased apoptosis. | |
| LPS-induced apoptosis in brain endothelial cells | This compound | 25-50 µM | Attenuated degradation of XIAP and cleavage of PARP and caspase-3. | |
| Cisplatin-induced cell death in renal cells | This compound | Not specified | Inhibited cisplatin-induced XIAP degradation and rendered cells resistant to cell death. | |
| Staurosporine-induced apoptosis in cortical neurons | Z-VAD-FMK | Not specified | Attenuated apoptotic cell death. | |
| FasL-induced apoptosis in activated T cells | Z-VAD-FMK | 50-100 µM | Effectively blocked apoptosis and caspase activation. | |
| UVB-induced apoptosis in HeLa cells and keratinocytes | zVAD-fmk | ≥ 10 µM | Conferred partial dose-dependent protection against apoptosis. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at 570 nm.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with the test compounds (e.g., this compound, Z-VAD-FMK) and/or an apoptosis-inducing agent for the desired duration.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.
-
Protocol (for adherent cells):
-
Culture and treat cells on coverslips or in a multi-well plate.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope.
-
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: Activated caspase-3 cleaves a specific peptide substrate, Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin), releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence intensity, measured at an excitation of ~360-380 nm and an emission of ~460 nm, is proportional to the caspase-3 activity in the sample.
-
Protocol:
-
Induce apoptosis in cell cultures and prepare cell lysates.
-
Quantify the protein concentration of the lysates.
-
In a 96-well plate, add a defined amount of cell lysate to each well.
-
Prepare a reaction mixture containing the caspase-3 substrate (Ac-DEVD-AMC) in an appropriate assay buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the caspase-3 activity relative to a control group.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing apoptosis inhibitors.
Conclusion
The choice between this compound and a pan-caspase inhibitor depends on the specific research question. This compound offers a more targeted approach by inhibiting an upstream event in the mitochondrial apoptosis pathway, which may be advantageous for studying the specific role of Omi/HtrA2 in a given biological process. Pan-caspase inhibitors, on the other hand, provide a robust and broad blockade of apoptosis, making them a reliable tool for confirming the involvement of caspases in a cell death phenomenon. However, researchers should be mindful of the potential for pan-caspase inhibitors to induce necroptosis, which could confound the interpretation of results. By carefully considering the distinct mechanisms of action and potential off-target effects, researchers can select the most appropriate tool for their investigation into the intricate process of apoptosis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Enhanced HtrA2/Omi Expression in Oxidative Injury to Retinal Pigment Epithelial Cells and Murine Models of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Omi/HtrA2 Protease Associated Cell Apoptosis Participates in Blood-Brain Barrier Dysfunction [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Ucf-101: A Comparative Guide to Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Ucf-101 is a well-characterized small molecule inhibitor primarily targeting the mitochondrial serine protease Omi/HtrA2. Its role in modulating apoptosis and cellular stress pathways has made it a valuable tool in biomedical research. This guide provides an objective comparison of this compound's inhibitory activity against its primary target and other proteases, supported by available experimental data and detailed methodologies.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary target, Omi/HtrA2, and provides a general comparison with its activity against other serine proteases.
| Protease Target | Common Name/s | Protease Class | IC50 Value (μM) | Citation |
| Omi/HtrA2 | High temperature requirement protein A2 | Serine Peptidase | 9.5 | |
| Various Serine Proteases | N/A | Serine Peptidase | > 200 | |
| Granzyme B | GrB, Cathepsin G-like protein 1 | Serine Peptidase | Not Quantified | [1] |
Note: While this compound is reported to inhibit Granzyme B by selectively binding to its active site, a specific IC50 value is not publicly available.[1] The significantly higher IC50 value for other serine proteases indicates a high degree of selectivity for Omi/HtrA2.
Signaling Pathway of Omi/HtrA2 in Apoptosis
This compound inhibits the pro-apoptotic function of Omi/HtrA2. Under cellular stress, Omi/HtrA2 is released from the mitochondria into the cytoplasm where it can promote apoptosis through both caspase-dependent and -independent pathways.
Caption: Omi/HtrA2 pathway and this compound inhibition.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a standard method to quantify the potency of an inhibitor against a specific protease. The following is a detailed, representative protocol for a fluorogenic protease inhibition assay, which can be adapted to assess the cross-reactivity of this compound.
In Vitro Protease Inhibition Assay (Fluorogenic Substrate Method)
1. Principle:
This assay measures the enzymatic activity of a protease by monitoring the cleavage of a synthetic peptide substrate conjugated to a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the protease activity. The IC50 value is determined by measuring the reduction in protease activity in the presence of varying concentrations of the inhibitor.
2. Materials:
-
Purified recombinant protease (e.g., Omi/HtrA2, Granzyme B, Trypsin, etc.)
-
Specific fluorogenic substrate for each protease
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)
-
DMSO (for dissolving the inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
3. Experimental Workflow:
Caption: Workflow for protease inhibition assay.
4. Detailed Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Protease solution (at a final concentration that gives a linear reaction rate)
-
This compound solution or DMSO (for the control wells)
-
-
Include control wells:
-
No Enzyme Control: Assay buffer and substrate only (to measure background fluorescence).
-
No Inhibitor Control (100% Activity): Assay buffer, protease, and DMSO.
-
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the protease.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
References
Ucf-101: A Comparative Analysis of HtrA2 Inhibition in Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ucf-101, a selective inhibitor of the high-temperature requirement A2 (HtrA2) serine protease, with other emerging inhibitors. This document summarizes key efficacy data, details relevant experimental protocols, and visualizes the underlying molecular pathways to aid in the evaluation and selection of HtrA2 inhibitors for therapeutic development.
High-temperature requirement A2 (HtrA2), also known as Omi, is a mitochondrial serine protease that plays a critical role in cellular homeostasis, including protein quality control and apoptosis. Its dysregulation has been implicated in a variety of pathologies, including neurodegenerative diseases, cancer, and ischemia-reperfusion injury, making it a compelling target for therapeutic intervention.[1][2] this compound is a well-characterized, selective, and competitive inhibitor of HtrA2. This guide compares the efficacy of this compound with other known HtrA2 inhibitors, presenting available quantitative data, experimental methodologies, and the signaling context of HtrA2 activity.
Comparative Efficacy of HtrA2 Inhibitors
The following table summarizes the in vitro potency of this compound and other identified HtrA2 inhibitors. Currently, published data directly comparing the efficacy of a wide range of HtrA2 inhibitors in various disease models is limited, with a significant focus on the characterization of this compound.
| Inhibitor | Chemical Class | IC50 (µM) | Target Specificity | Reference |
| This compound | Furfurylidine-thiobarbituric acid | 9.5 (for His-Omi) | Selective for HtrA2 over other serine proteases (IC50 > 200 µM) | |
| Synthetic CDR1 Peptide | Peptide | Not Reported (Inhibits activity by ~50%) | Binds to HtrA2 | |
| JO146 | Not specified | Inhibition observed, but specific IC50 not provided | Also inhibits elastase | |
| JCP83 | Not specified | Inhibition observed, but specific IC50 not provided | Also inhibits elastase |
In Vivo Efficacy of this compound
While direct comparative in vivo studies are scarce, the neuroprotective and cardioprotective effects of this compound have been documented in several preclinical models.
| Therapeutic Area | Model | This compound Dose | Key Findings | Reference |
| Neuroprotection | Rat model of cerebral ischemia/reperfusion | 1.5 µmol/kg (i.p.) | Significantly decreased cerebral infarct size by ~16.27%; Reduced TUNEL-positive cells; Attenuated upregulation of active caspase-8 and -3. | |
| Rat model of traumatic brain injury | 1.5, 3.0, and 6.0 µmol/kg | Ameliorated neuronal damage, inhibited apoptosis, and reduced inflammation. | ||
| Cardioprotection | Mouse model of myocardial ischemia/reperfusion | 0.6-1.8 µmol/kg (i.p.) | Reduced postischemic myocardial apoptosis and myocardial infarct size. |
HtrA2 Signaling Pathways
HtrA2 plays a dual role in apoptosis, acting through both caspase-dependent and caspase-independent pathways. Understanding these pathways is crucial for interpreting the effects of HtrA2 inhibitors.
HtrA2-Mediated Apoptosis
Upon apoptotic stimuli, HtrA2 is released from the mitochondria into the cytosol. In the cytosol, its N-terminal "AVPS" motif binds to and antagonizes Inhibitor of Apoptosis Proteins (IAPs), such as XIAP. This relieves the IAP-mediated inhibition of caspases (caspase-3, -7, and -9), leading to the execution of apoptosis. Furthermore, the serine protease activity of HtrA2 can directly cleave IAPs, leading to their irreversible inactivation. HtrA2 can also induce caspase-independent cell death by cleaving various cellular substrates.
Caption: HtrA2-mediated apoptotic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of HtrA2 inhibitors.
HtrA2 Protease Activity Assay (Fluorescent)
This assay measures the enzymatic activity of HtrA2 using a fluorescently labeled substrate.
Materials:
-
Recombinant HtrA2 protein
-
H2-optimal substrate (fluorescently labeled)
-
Protease assay buffer (e.g., 50 mM TRIS, 0.5 mM EDTA, 1 mM DTT, pH 8.0)
-
HtrA2 inhibitors (e.g., this compound)
-
Microplate reader with fluorescence detection (Excitation: 320 nm, Emission: 405 nm)
Procedure:
-
Prepare a reaction mixture containing the protease assay buffer and the H2-optimal substrate (e.g., 10 µM).
-
Add the HtrA2 inhibitor at various concentrations to the wells of a microplate.
-
Add recombinant HtrA2 protein (e.g., 100 nM) to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for HtrA2 protease activity assay.
Western Blot for Cleaved Caspase-3
This method is used to detect the activation of caspase-3, a key executioner of apoptosis, by identifying its cleaved fragments.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer and determine protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis in Cultured Neurons
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Materials:
-
Cultured neurons on coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% BSA in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cultured neurons with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization solution for 4 minutes at room temperature.
-
Blocking: Block non-specific binding with blocking solution for 1 hour at room temperature.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour in the dark.
-
Washing: Wash the coverslips three times with PBS.
-
Mounting and Visualization: Mount the coverslips and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
Caption: Workflow for TUNEL assay in cultured neurons.
Conclusion
This compound stands as a specific and effective inhibitor of HtrA2, with demonstrated neuroprotective and cardioprotective properties in preclinical models. While the landscape of HtrA2 inhibitors is expanding, a clear, data-driven comparison of their relative efficacies in various therapeutic contexts is still emerging. This guide provides a foundational comparison based on currently available data. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound in relation to other novel HtrA2 inhibitors. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers actively engaged in the discovery and development of next-generation HtrA2-targeting therapeutics.
References
- 1. Characterization of a novel and specific inhibitor for the pro-apoptotic protease Omi/HtrA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of HtrA2, a mitochondrial serine protease mediates apoptosis: current knowledge on HtrA2 mediated myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Genetic Knockdown of HtrA2 Versus Ucf-101 Inhibition
A comprehensive guide for researchers navigating the complexities of targeting the mitochondrial serine protease HtrA2 in cellular and disease models.
The dual-natured mitochondrial serine protease HtrA2/Omi has emerged as a critical regulator of both apoptosis and mitochondrial homeostasis. Its pro-apoptotic functions make it a potential target in cancer therapy, while its role in mitochondrial quality control implicates it in neurodegenerative diseases. Researchers aiming to modulate HtrA2 activity are primarily faced with two strategic choices: genetic knockdown to reduce its expression or pharmacological inhibition of its protease activity using small molecules like Ucf-101. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific research questions.
At a Glance: Key Differences and Considerations
| Feature | Genetic Knockdown (e.g., shRNA, CRISPR) | This compound Inhibition |
| Mechanism of Action | Reduces the total amount of HtrA2 protein. | Competitively inhibits the serine protease activity of existing HtrA2 protein.[1] |
| Specificity | Highly specific to the HtrA2 gene. Off-target effects of the delivery system (e.g., viral vectors) are possible. | Primarily targets the HtrA2 protease domain. Potential for off-target effects on other cellular proteins and pathways has been reported.[2] |
| Temporal Control | Can be constitutive (stable knockdown) or inducible, offering long-term or temporally controlled protein depletion. | Rapid and reversible. The effect is present as long as the compound is bioavailable. |
| Cellular Impact | Affects both protease-dependent and -independent functions of HtrA2. Can lead to profound and sometimes confounding phenotypes due to the complete loss of the protein, such as mitochondrial dysfunction and neurodegeneration.[3][4][5] | Primarily affects the protease-dependent functions of HtrA2. May not fully recapitulate the phenotype of a complete protein loss. |
| In Vivo Application | Can be challenging to deliver systemically and may have immunogenic potential (viral vectors). Transgenic models offer whole-organism or tissue-specific knockout. | Can be administered systemically, but pharmacokinetics and biodistribution need to be considered. |
| Dose-Dependency | The level of knockdown can be modulated to some extent by the choice of shRNA sequence or CRISPR guide. | Effects can be highly dose-dependent, with different concentrations potentially leading to opposing outcomes (e.g., neuroprotection at low doses, apoptosis at high doses). |
Quantitative Data Comparison
Direct quantitative comparisons between HtrA2 genetic knockdown and this compound inhibition from a single study are scarce in the published literature. The following tables summarize representative data from separate studies to illustrate the typical outcomes of each approach. It is crucial to note that these results are from different experimental systems and are not directly comparable.
Table 1: Effects on Cell Viability and Apoptosis
| Method | Model System | Treatment/Condition | Key Quantitative Finding | Reference |
| HtrA2 Knockdown (shRNA) | Human Brain Microvascular Endothelial Cells (hCMEC/D3) | LPS treatment | Reduced LPS-induced apoptosis. | |
| HtrA2 Knockdown (shRNA) | Mouse Cochlea | Neomycin-induced hearing loss | Reduced cochlear hair cell loss and improved auditory function. | |
| This compound Inhibition | Rat Model of Cerebral Ischemia/Reperfusion | 1.5 µmol/kg this compound | Significantly decreased cerebral infarct size by about 16.27%. | |
| This compound Inhibition | Human Retinal Pigment Epithelial (ARPE-19) Cells | 1 mM H₂O₂ | 1 µM this compound increased cell viability after oxidative injury. | |
| This compound Inhibition | HK-2 Cells | 50 µM Cisplatin | 70 µM this compound reduced cisplatin-induced apoptosis to 48%. |
Table 2: Effects on Mitochondrial Morphology and Function
| Method | Model System | Key Quantitative Finding | Reference |
| HtrA2 Knockout | Mouse Embryonic Fibroblasts (MEFs) | Increased intramitochondrial ROS by an average of 15.2% ± 1.2% compared to wild-type. | |
| HtrA2 Knockout | Mouse Cerebellum (P20) | Increased incidence of abnormal mitochondria with a corresponding drop in normal (0.86x of WT) and normal-vesicular (0.82x of WT) mitochondria. | |
| HtrA2 Knockdown (siRNA) | HeLa Cells | Increased percentage of cells with elongated mitochondria. | |
| This compound Inhibition | Not extensively reported in the reviewed literature. | - |
Signaling Pathways and Experimental Workflows
HtrA2-Mediated Apoptotic Signaling Pathway
Under cellular stress, HtrA2 is released from the mitochondrial intermembrane space into the cytosol. There, it promotes apoptosis through two main mechanisms: a caspase-dependent pathway involving the inhibition of Inhibitor of Apoptosis Proteins (IAPs) and a caspase-independent pathway relying on its intrinsic serine protease activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of mitochondrial function and morphology by interaction of Omi/HtrA2 with the mitochondrial fusion factor OPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]
Ucf-101: A Comparative Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective effects of Ucf-101, a potent inhibitor of the mitochondrial serine protease HtrA2/Omi. Emerging research highlights the therapeutic potential of this compound in mitigating neuronal damage in various models of neurodegenerative diseases. This document objectively compares the performance of this compound with alternative neuroprotective strategies, supported by experimental data, and offers detailed experimental protocols for key assays.
Mechanism of Action: HtrA2/Omi Inhibition
This compound exerts its neuroprotective effects by specifically inhibiting the pro-apoptotic protein HtrA2/Omi. Under cellular stress, HtrA2/Omi translocates from the mitochondria to the cytosol, where it promotes apoptosis through both caspase-dependent and caspase-independent pathways. By blocking HtrA2/Omi, this compound effectively disrupts these cell death cascades. Furthermore, studies have revealed that this compound can alleviate endoplasmic reticulum (ERS) stress and activate the pro-survival Wnt/β-catenin signaling pathway, further contributing to its neuroprotective profile.[1]
Comparative Analysis of Neuroprotective Efficacy
While direct head-to-head studies are limited, this section provides a comparative overview of this compound's efficacy against other neuroprotective agents, such as caspase inhibitors and Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, based on available data from similar experimental models.
Table 1: In Vitro Neuroprotection Data
| Compound/Agent | Model System | Neurotoxin/Insult | Concentration | Endpoint | Result | Citation |
| This compound | PC12 cells | 6-hydroxydopamine (6-OHDA) | 2.5 µM | Apoptosis Rate | Decreased apoptosis | [2] |
| This compound | PC12 cells | 6-hydroxydopamine (6-OHDA) | 2.5 µM | Cell Viability | Significantly increased | [2] |
| Caspase-3 Inhibitor (NWL283) | Neural Precursor Cells | Oxygen-Glucose Deprivation | Not specified | Cell Survival | Enhanced cell survival | [3] |
| PARP-1 Inhibitor (10e) | Neuronal Cells | α-synuclein pre-formed fibrils | Not specified | Neuroprotection | Protected against neurotoxicity | [4] |
Table 2: In Vivo Neuroprotection Data
| Compound/Agent | Animal Model | Disease Model | Dosage | Endpoint | Result | Citation |
| This compound | Rat | Sepsis (Cecal Ligation and Puncture) | 10 µmol/kg | Caspase-3 & -9 Activity | Significantly inhibited | |
| This compound | Rat | Sepsis (Cecal Ligation and Puncture) | 10 µmol/kg | Cognitive Function | Attenuated cognitive dysfunction | |
| This compound | Rat | Parkinson's Disease (6-OHDA) | Not specified | Dopaminergic Neuron Apoptosis | Reduced apoptosis | |
| Caspase-3 Inhibitor (z-DEVD-fmk) | Rat | Neonatal Hypoxic-Ischemic Brain Injury | 4.5 µg total dose | CA1 Neuron Survival | Dose-dependent increase in survival | |
| PARP-1 Inhibitor (Veliparib/Rucaparib) | Mouse | Parkinson's Disease (α-synuclein) | Not specified | α-synuclein Aggregation & Neurotoxicity | Reduced aggregation and neurotoxicity |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's dual neuroprotective mechanism.
Caption: Workflow for in vitro neuroprotection studies.
Caption: Workflow for in vivo neuroprotection studies.
Experimental Protocols
6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in PC12 Cells
This protocol outlines the induction of a Parkinson's disease-like state in a cell culture model to assess the neuroprotective effects of compounds like this compound.
Materials:
-
PC12 cells
-
DMEM (supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin)
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
96-well plates
Procedure:
-
Cell Culture: Culture PC12 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to a pre-determined optimal concentration of 6-OHDA (e.g., 100 µM) for 24 hours to induce apoptosis.
-
Treatment:
-
Pre-treatment: Treat cells with varying concentrations of this compound for a specified period before adding 6-OHDA.
-
Co-treatment: Treat cells with this compound and 6-OHDA simultaneously.
-
Post-treatment: Add this compound to the media after the 6-OHDA incubation period.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Assessment of Apoptosis (TUNEL Staining):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform TUNEL staining according to the manufacturer's instructions to label the fragmented DNA of apoptotic cells.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
-
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats
This protocol describes a widely used animal model of sepsis that mimics the clinical course of the disease, allowing for the evaluation of therapeutic interventions on sepsis-induced cognitive impairment.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound
-
Morris Water Maze apparatus
Procedure:
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve to prevent bowel obstruction. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum twice with an 18-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of feces from the puncture sites.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Sham-operated control animals undergo the same procedure without ligation and puncture of the cecum.
-
-
Fluid Resuscitation and Antibiotics: Administer subcutaneous saline for fluid resuscitation and a broad-spectrum antibiotic to mimic clinical management.
-
Treatment: Administer this compound or vehicle control intraperitoneally at a predetermined dose (e.g., 10 µmol/kg) at specified time points post-CLP.
-
Cognitive Assessment (Morris Water Maze):
-
Several days post-CLP (e.g., day 10), assess spatial learning and memory using the Morris Water Maze.
-
Train the rats to find a hidden platform in a circular pool of water over several days.
-
Record the escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (with the platform removed).
-
-
Biochemical and Histological Analysis:
-
At the end of the experiment, euthanize the animals and collect brain tissue.
-
Homogenize brain tissue to measure caspase activity, inflammatory cytokine levels, and markers of oxidative stress.
-
Perform histological analysis (e.g., TUNEL staining) on brain sections to assess neuronal apoptosis.
-
Conclusion
This compound demonstrates significant neuroprotective potential in various preclinical models of neurodegenerative diseases. Its unique mechanism of action, involving the inhibition of HtrA2/Omi and modulation of key cell survival pathways, positions it as a promising therapeutic candidate. While direct comparative data with other neuroprotective agents are still emerging, the existing evidence suggests that this compound offers a potent and multifaceted approach to combating neuronal cell death. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in the treatment of human neurodegenerative disorders.
References
- 1. Assessment of sepsis-associated encephalopathy by quantitative magnetic resonance spectroscopy in a rat model of cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects in vivoandin vitro models of PD against 6-hydroxydopamine toxicity by alleviating endoplasmic reticulum stress via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Apoptosis in a Model of Ischemic Stroke Leads to Enhanced Cell Survival, Endogenous Neural Precursor Cell Activation and Improved Functional Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a Low-Toxicity PARP Inhibitor as a Neuroprotective Agent for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Ucf-101 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the specificity of Ucf-101, a widely used inhibitor of the mitochondrial serine protease Omi/HtrA2. The following sections detail the mechanism of action of this compound, compare its performance with available data on other serine protease inhibitors, and provide experimental protocols for assessing its activity and potential off-target effects in cellular models.
Introduction to this compound and its Target, Omi/HtrA2
This compound is a selective and competitive inhibitor of the pro-apoptotic protease Omi/HtrA2.[1] Omi/HtrA2 is a key regulator of apoptosis, or programmed cell death. Under cellular stress, Omi/HtrA2 is released from the mitochondria into the cytoplasm, where it promotes apoptosis through two main mechanisms: neutralizing Inhibitor of Apoptosis Proteins (IAPs) and proteolytic cleavage of various cellular substrates. This dual function makes Omi/HtrA2 a significant target in various pathologies, including neurodegenerative diseases and cancer.
Omi/HtrA2 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of Omi/HtrA2 in the intrinsic apoptotic pathway. Upon apoptotic stimuli, Omi/HtrA2 is released from the mitochondrial intermembrane space. In the cytosol, it binds to and degrades IAPs, relieving their inhibitory effect on caspases, ultimately leading to the execution of apoptosis.
Caption: Omi/HtrA2 apoptotic signaling pathway.
Specificity of this compound: A Comparative Analysis
This compound was identified through a high-throughput screening and has been characterized as a potent inhibitor of Omi/HtrA2 with an IC50 of 9.5 µM.[1] Importantly, it exhibits significantly lower activity against a panel of other serine proteases, with IC50 values greater than 200 µM, suggesting a high degree of selectivity for Omi/HtrA2.[1]
While direct comparative studies with a wide range of other specific Omi/HtrA2 inhibitors are limited in publicly available literature, the existing data for this compound provides a strong baseline for its specificity.
| Inhibitor | Target | IC50 (µM) | Specificity Notes |
| This compound | Omi/HtrA2 | 9.5 | IC50 > 200 µM for other serine proteases (e.g., trypsin, chymotrypsin, elastase).[1] |
It is crucial to note that one study has suggested that this compound can induce cellular responses, such as the unfolded protein response, independently of its inhibitory effect on HtrA2/Omi.[2] This highlights the importance of careful experimental design and the use of appropriate controls to verify that the observed effects of this compound in a given cellular model are indeed due to the inhibition of Omi/HtrA2.
Experimental Protocols
To aid researchers in assessing the specificity and effects of this compound in their own cellular models, detailed protocols for key experiments are provided below.
Experimental Workflow for Assessing this compound Specificity
Caption: Workflow for assessing this compound specificity.
In Vitro Omi/HtrA2 Protease Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant Omi/HtrA2.
Materials:
-
Recombinant active Omi/HtrA2 protein
-
β-casein (as a generic substrate)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, 1 mM DTT
-
This compound
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Prepare a reaction mixture containing the assay buffer and recombinant Omi/HtrA2.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding β-casein to the mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the cleavage of β-casein by SDS-PAGE followed by Coomassie Brilliant Blue or silver staining. The degree of inhibition is determined by the reduction in β-casein cleavage in the presence of this compound compared to the vehicle control.
Caspase-3 Activation Assay (Western Blot)
This assay determines the effect of this compound on the downstream signaling of Omi/HtrA2 by measuring the cleavage of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell line of interest
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and reagents
-
PVDF membrane
-
Primary antibodies: anti-cleaved caspase-3 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Induce apoptosis by treating the cells with an appropriate stimulus for the recommended time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against cleaved caspase-3 and a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the cleaved caspase-3 band in this compound treated cells would indicate inhibition of the Omi/HtrA2 pathway.
Cell Viability Assay (MTT)
This colorimetric assay assesses the overall effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Conclusion
This compound is a valuable tool for studying the role of Omi/HtrA2 in cellular processes. The available data indicates a high degree of selectivity for its primary target. However, researchers should be mindful of potential off-target effects and employ rigorous experimental controls to ensure the validity of their findings. The protocols provided in this guide offer a framework for a thorough assessment of this compound's specificity and its impact on cellular models. Further research involving direct, quantitative comparisons with newly developed Omi/HtrA2 inhibitors will be beneficial for the field.
References
- 1. Characterization of a novel and specific inhibitor for the pro-apoptotic protease Omi/HtrA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the HTRA2 Protease Activity by an Inhibitory Antibody-Derived Peptide Ligand and the Influence on HTRA2-Specific Protein Interaction Networks in Retinal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Inhibition: UCF-101 Versus Novel Apoptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptosis inhibitor UCF-101 against a prominent class of novel apoptosis inhibitors, the SMAC mimetics, with a focus on Birinapant as a representative agent. This objective analysis is supported by available experimental data, detailed methodologies for key apoptosis assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Apoptosis Inhibitors
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of apoptosis has become a significant therapeutic strategy. This guide focuses on this compound, an inhibitor of the mitochondrial serine protease Omi/HtrA2, and compares its characteristics with those of Second Mitochondria-derived Activator of Caspases (SMAC) mimetics, a class of novel apoptosis inhibitors that target the Inhibitor of Apoptosis Proteins (IAPs).
Comparative Performance and Characteristics
The following table summarizes the key features of this compound and the SMAC mimetic, Birinapant. Direct comparative studies are limited; therefore, this table presents a juxtaposition of their individual characteristics and reported efficacies.
| Feature | This compound | Birinapant (SMAC Mimetic) |
| Target | Omi/HtrA2 (a mitochondrial serine protease) | cIAP1, cIAP2, XIAP (Inhibitor of Apoptosis Proteins) |
| Mechanism of Action | Inhibits the proteolytic activity of Omi/HtrA2, preventing the degradation of IAPs and other substrates, thereby blocking a caspase-independent apoptotic pathway. | Mimics the endogenous SMAC protein, leading to the degradation of cIAP1/2 and preventing the inhibition of caspases by XIAP, thus promoting apoptosis.[1][2] |
| Reported IC50 | 9.5 µM for His-Omi | Low nanomolar affinities for XIAP and cIAP-1/2.[2] |
| In Vitro Efficacy | Inhibits Omi-induced caspase-independent apoptosis in mouse embryo fibroblasts.[3] | Induces apoptosis in various cancer cell lines and sensitizes them to other chemotherapeutic agents.[4] |
| In Vivo Efficacy | Shown to be neuroprotective in models of cerebral ischemia/reperfusion injury and traumatic brain injury. | Has demonstrated anti-tumor activity in preclinical cancer models and has been evaluated in clinical trials. |
| Clinical Development | Preclinical | Has undergone Phase I and II clinical trials for solid tumors and lymphomas. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and SMAC mimetics are illustrated in the following signaling pathway diagrams.
Caption: this compound inhibits the pro-apoptotic serine protease Omi/HtrA2 in the mitochondria.
References
- 1. Smac mimetics as IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopeptide Smac mimetics as antagonists of IAP proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison of Ucf-101 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective therapies against neurodegenerative diseases, a multitude of neuroprotective agents are under investigation, each with unique mechanisms of action. This guide provides a comparative overview of Ucf-101, a selective inhibitor of the pro-apoptotic protease Omi/HtrA2, against other notable neuroprotective agents. While direct head-to-head comparative studies with quantitative efficacy data are limited in the current literature, this guide summarizes the existing experimental data for this compound and provides a basis for comparison with other agents by detailing their mechanisms and the experimental contexts in which they have been evaluated.
This compound: An Inhibitor of the Omi/HtrA2 Apoptotic Pathway
This compound is a novel neuroprotective agent that selectively and competitively inhibits the serine protease Omi/HtrA2.[1] This enzyme plays a crucial role in apoptosis, or programmed cell death. Under cellular stress, Omi/HtrA2 is released from the mitochondria into the cytoplasm, where it promotes cell death through both caspase-dependent and independent pathways. By inhibiting Omi/HtrA2, this compound has demonstrated neuroprotective effects in various preclinical models of neurological disorders, including Parkinson's disease, septic encephalopathy, and traumatic brain injury.
Mechanism of Action of this compound
The neuroprotective effects of this compound are primarily attributed to its inhibition of the Omi/HtrA2-mediated apoptotic cascade. This involves several downstream effects:
-
Reduction of Apoptosis: this compound has been shown to decrease the rate of apoptosis in neuronal cells.[2]
-
Alleviation of Endoplasmic Reticulum (ER) Stress: In models of Parkinson's disease, this compound reduces ER stress, a condition that can trigger apoptosis.[2]
-
Modulation of Signaling Pathways: this compound has been found to influence key signaling pathways involved in cell survival and inflammation, such as the Wnt/β-catenin and AMPK/NF-κB pathways.[2][3]
Comparison with Other Neuroprotective Agents
While direct comparative data is scarce, we can infer potential differences and similarities by examining the mechanisms of other well-known neuroprotective agents.
| Neuroprotective Agent | Primary Mechanism of Action | Reported Effects in Preclinical Models |
| This compound | Selective inhibitor of Omi/HtrA2 serine protease. | Reduces apoptosis, alleviates endoplasmic reticulum stress, modulates Wnt/β-catenin and AMPK/NF-κB pathways in models of Parkinson's disease, septic encephalopathy, and traumatic brain injury. |
| Edaravone | Potent free radical scavenger. | Reduces oxidative stress by scavenging various free radicals. Has shown some efficacy in clinical trials for acute ischemic stroke and amyotrophic lateral sclerosis (ALS). |
| NBP (DL-3-n-butylphthalide) | Multi-faceted: anti-apoptotic, anti-inflammatory, and anti-oxidative stress. | Improves mitochondrial function, reduces neuronal apoptosis, and inhibits inflammatory responses in models of ischemic stroke. |
| Minocycline | Second-generation tetracycline with anti-inflammatory and anti-apoptotic properties. | Inhibits microglial activation, reduces apoptosis, and exhibits neuroprotective effects in models of ischemic stroke and traumatic brain injury. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies evaluating this compound.
Parkinson's Disease Model (6-Hydroxydopamine-Induced)
A common in vivo model for Parkinson's disease involves the neurotoxin 6-hydroxydopamine (6-OHDA) to selectively destroy dopaminergic neurons.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized, and a single unilateral injection of 6-OHDA is administered into the medial forebrain bundle.
-
This compound is administered, often via intraperitoneal injection, at varying doses and time points relative to the 6-OHDA lesioning.
-
-
Outcome Measures:
-
Behavioral analysis: Rotational behavior induced by apomorphine is a key indicator of the extent of the lesion.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Western Blot: Analysis of protein expression levels related to apoptosis (e.g., cleaved caspase-3), ER stress (e.g., CHOP, GRP78), and signaling pathways (e.g., β-catenin, GSK-3β).
-
Traumatic Brain Injury (TBI) Model
The controlled cortical impact (CCI) model is a widely used method to induce a reproducible TBI in rodents.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
A craniotomy is performed over the desired cortical region.
-
A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura.
-
This compound is administered at various doses and time points post-injury.
-
-
Outcome Measures:
-
Neurological Severity Score (NSS): A composite score to assess motor and sensory function.
-
Histology: Staining (e.g., H&E, TUNEL) to assess tissue damage, neuronal loss, and apoptosis.
-
Biochemical assays: Measurement of markers for inflammation (e.g., TNF-α, IL-1β) and blood-brain barrier integrity.
-
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound's mechanism of action.
References
- 1. What are HTRA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound protects in vivoandin vitro models of PD against 6-hydroxydopamine toxicity by alleviating endoplasmic reticulum stress via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for UCF-101
For researchers, scientists, and drug development professionals handling UCF-101, a selective inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the essential procedures for its safe handling and disposal based on its known properties and general laboratory chemical waste guidelines.
Crucially, before proceeding with any disposal, users must obtain the official Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. The SDS will provide detailed and specific information regarding the hazards, handling, and disposal of this compound. The following procedures are based on general best practices for chemical waste management and should be supplemented by the information in the official SDS.
This compound Chemical and Physical Properties
The following table summarizes the known properties of this compound. This information is essential for understanding its handling and storage requirements.
| Property | Value | Source |
| Appearance | Light orange to dark orange powder | [1] |
| Molecular Formula | C₂₇H₁₇N₃O₅S | |
| Molecular Weight | 495.51 g/mol | |
| Solubility | Soluble in DMSO (5 mg/mL, with warming) | [1] |
| Storage Temperature | -20°C | [1] |
| Biochemical Activity | Selective inhibitor of Omi/HtrA2 protease | [2] |
Experimental Protocols: Disposal of this compound
The following step-by-step guide provides a general protocol for the safe disposal of this compound. This procedure is modeled on hazardous waste guidelines from institutions like the University of Central Florida (UCF) and should be adapted to comply with your institution's specific policies and the forthcoming details from the this compound SDS.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
2. Waste Collection:
-
Solid Waste:
-
Collect this compound powder, contaminated weigh boats, and other solid materials in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be a screw-top vial or a sealable bag.
-
-
Liquid Waste:
-
For solutions of this compound (e.g., dissolved in DMSO), collect the liquid waste in a designated, leak-proof, and chemically compatible container with a screw-top lid.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
3. Labeling of Waste Containers:
-
Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in DMSO")
-
The approximate concentration and quantity
-
The date of accumulation
-
The name of the principal investigator and the laboratory information
-
4. Storage of Chemical Waste:
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
The container must be kept closed at all times, except when adding waste.
-
Store in secondary containment to prevent spills.
5. Arranging for Disposal:
-
Once the waste container is full or has reached your institution's storage time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
6. Spill Management:
-
In the event of a small spill of this compound powder, carefully sweep it up with a dustpan and brush, avoiding the creation of dust, and place it in the designated solid hazardous waste container.
-
For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads) and place the contaminated materials in the hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ucf-101
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Ucf-101. This compound, a selective and competitive inhibitor of the pro-apoptotic protease Omi/HtrA2, is a valuable tool in research, particularly in studies related to apoptosis, neuroprotection, and cardioprotection. Adherence to the following procedures is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| Body Part | Equipment | Specifications |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must be worn at all times in the laboratory. |
| Hands | Protective gloves | Chemically resistant gloves (e.g., nitrile) are required. |
| Body | Laboratory coat | A full-length lab coat to protect skin and clothing. |
| Respiratory | Suitable respirator | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization. |
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The following tables summarize its known hazards and physical and chemical properties.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Physical and Chemical Properties:
| Property | Value |
| Chemical Name | Dihydro-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-1,3-diphenyl-2-thioxo-4,6(1H,5H)-pyrimidinedione |
| CAS Number | 313649-08-0 |
| Molecular Formula | C₂₇H₁₇N₃O₅S |
| Molecular Weight | 495.51 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (≤5mg/ml) and dimethyl formamide (20mg/ml) |
Toxicity Data:
| Toxicity Type | Value | Species |
| Acute Oral LD50 | Data not available | N/A |
Experimental Protocols: Handling and Use
The following are general procedural steps for the safe handling and use of this compound in a laboratory setting. Specific experimental protocols should be developed and approved by the institution's safety committee.
Workflow for Handling this compound:
Step-by-Step Guidance:
-
Preparation:
-
Always wear the personal protective equipment outlined in Section 1.
-
Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.
-
-
Handling:
-
When weighing the solid compound, use an analytical balance within the fume hood.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO.[1] Solutions in DMSO can be stored at -20°C.
-
For in-vitro studies, cells can be pre-treated with this compound at various concentrations (e.g., 25 or 50 µM) for a specified duration before inducing the experimental condition.[2]
-
For in-vivo studies in animal models, this compound can be administered, for example, via intraperitoneal injection at a specific dosage (e.g., 1.5 µmol/kg).
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate disinfectant.
-
Segregate all this compound waste for proper disposal.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE. Reusable PPE should be decontaminated according to institutional guidelines.
-
Thoroughly wash hands with soap and water after handling the compound.
-
Mechanism of Action: Omi/HtrA2 Inhibition
This compound is a specific inhibitor of the mitochondrial serine protease Omi/HtrA2.[3] Under cellular stress, Omi/HtrA2 is released from the mitochondria into the cytoplasm where it promotes apoptosis through both caspase-dependent and caspase-independent pathways. This compound's inhibitory action on Omi/HtrA2 can block these apoptotic signals.
Signaling Pathway of this compound Action:
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled hazardous waste container | Includes contaminated gloves, paper towels, and other disposable labware. |
| Liquid Waste | Labeled hazardous waste container for chemical liquids | Includes unused this compound solutions and contaminated solvents. |
| Sharps | Puncture-resistant sharps container labeled as hazardous waste | Includes contaminated needles, syringes, and pipette tips. |
General Disposal Guidelines:
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
For chemically contaminated debris, if not grossly contaminated, it may be disposed of in the regular trash. However, any debris from spill clean-up or grossly contaminated with this compound must be collected as hazardous waste.
By adhering to these safety and handling protocols, researchers can effectively utilize this compound in their work while maintaining a high standard of laboratory safety. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and in case of any accidental exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
